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  • Product: EMD-1204831

Core Science & Biosynthesis

Foundational

Technical Guide: EMD-1204831 Chemical Structure and Molecular Characterization

Executive Summary EMD-1204831 is a highly selective, ATP-competitive small-molecule inhibitor of the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase.[1][2] Developed by Merck KGaA (Merck Serono)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

EMD-1204831 is a highly selective, ATP-competitive small-molecule inhibitor of the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase.[1][2] Developed by Merck KGaA (Merck Serono), it belongs to a pyridazinone-based class of inhibitors distinct from, yet chemically related to, the clinically approved agent tepotinib (EMD-1214063).

This guide provides a rigorous analysis of the chemical structure, physicochemical properties, and mechanistic characterization of EMD-1204831. It is designed for medicinal chemists and pharmacologists requiring precise structural data and validated experimental protocols for research applications.

Part 1: Chemical Identity and Structural Analysis

Nomenclature and Identifiers

EMD-1204831 is characterized by a specific pyridazinone scaffold linked to a pyrazole moiety and a solubilizing morpholine tail.[3]

ParameterData
Common Name EMD-1204831
IUPAC Name 4-(2-(2-(3-((3-(1-methyl-1H-pyrazol-4-yl)-6-oxo-1,6-dihydropyridazin-1-yl)methyl)phenyl)pyrimidin-5-yloxy)ethyl)morpholine
CAS Registry Number 1362819-72-4
Chemical Formula C₂₅H₂₇N₇O₃
Molecular Weight 473.53 g/mol
Exact Mass 473.2175
SMILES CN1C=C(C=N1)C2=CC(=O)N(N=C2)CC3=CC=CC(=C3)C4=NC=C(C=N4)OCCN5CCOCC5
Structural Topology and Pharmacophore

The molecule is engineered to bind the ATP-binding pocket of the c-Met kinase domain. Its structure can be dissected into four functional pharmacophores:

  • Hinge Binder (Pyridazinone-Pyrazole): The 6-oxo-1,6-dihydropyridazine core, substituted with a 1-methyl-1H-pyrazole, mimics the purine ring of ATP, forming crucial hydrogen bonds with the kinase hinge region.

  • Linker (Benzyl group): A methylene bridge connects the pyridazinone core to a central phenyl ring, positioning the molecule within the hydrophobic pocket.

  • Spacer (Pyrimidine): A pyrimidine ring extends the scaffold, orienting the solubilizing tail towards the solvent interface.

  • Solubilizing Tail (Morpholine-Ethoxy): The morpholine ring, attached via an ethoxy linker, improves aqueous solubility and pharmacokinetic properties (LogD modulation).

Structural Visualization

The following diagram illustrates the logical connectivity of the pharmacophores within EMD-1204831.

EMD1204831_Structure Figure 1: Pharmacophore connectivity of EMD-1204831. Pyrazole 1-Methyl-pyrazole (Hinge Interaction) Pyridazinone Pyridazinone Core (Scaffold) Pyrazole->Pyridazinone C-C Bond Linker Benzyl Linker (Spacer) Pyridazinone->Linker N-Methylene Bond Pyrimidine Pyrimidine Ring (Extension) Linker->Pyrimidine C-C Bond Tail Ethoxy-Morpholine (Solubility/Solvent Exposed) Pyrimidine->Tail Ether Linkage

[4]

Part 2: Physicochemical Properties[6]

Understanding the physicochemical profile is critical for formulation and assay development.

PropertyValueNotes
Molecular Weight 473.53 g/mol Suitable for oral bioavailability (Lipinski compliant).
Hydrogen Bond Donors 0Indicates good membrane permeability.
Hydrogen Bond Acceptors 7Includes nitrogens in pyrimidine/pyrazole and oxygens.
Topological Polar Surface Area ~96 ŲPredicts good intestinal absorption (<140 Ų).
Solubility Low in water; Soluble in DMSOStock solutions typically prepared at 10 mM in DMSO.
Selectivity >200-fold vs. 242 kinasesHighly selective for c-Met (IC50 = 9 nM).

Part 3: Mechanism of Action & Biological Context

Kinase Inhibition Pathway

EMD-1204831 functions by competitively displacing ATP from the catalytic cleft of the c-Met receptor. This prevents the autophosphorylation of tyrosine residues (Y1234/Y1235) in the activation loop, thereby blocking the recruitment of downstream effectors such as GRB2 and GAB1.

Signaling Cascade Diagram

The following diagram details the specific node blockade within the HGF/c-Met signaling pathway.

cMet_Pathway Figure 2: Mechanism of Action. EMD-1204831 blocks ATP binding, preventing c-Met phosphorylation. HGF HGF (Ligand) cMet_Inactive c-Met RTK (Inactive) HGF->cMet_Inactive Binding ATP ATP ATP->cMet_Inactive Required substrate EMD EMD-1204831 (Inhibitor) EMD->cMet_Inactive Competitive Blockade (IC50 = 9 nM) cMet_Active p-c-Met (Y1234/Y1235) cMet_Inactive->cMet_Active Autophosphorylation GAB1 GAB1/GRB2 cMet_Active->GAB1 Recruitment STAT STAT3 Pathway (Invasion) cMet_Active->STAT RAS RAS-MAPK Pathway (Proliferation) GAB1->RAS PI3K PI3K-AKT Pathway (Survival) GAB1->PI3K

[2]

Part 4: Experimental Protocols

To ensure scientific integrity, the following protocols describe the validation of EMD-1204831 activity. These methodologies are derived from the foundational characterization by Bladt et al. (2013).

In Vitro Kinase Activity Assay (IC50 Determination)

Objective: To quantify the inhibitory potency of EMD-1204831 against the c-Met kinase domain.[4][5][6]

Reagents:

  • Recombinant human c-Met kinase domain.

  • Substrate: Poly(Glu,Tyr) 4:1 or specific peptide substrate.

  • ATP (radiolabeled [γ-33P]ATP or fluorescent tracer).

  • Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

Protocol:

  • Preparation: Dilute EMD-1204831 in DMSO to prepare a 10-point serial dilution series (e.g., 10 µM to 0.1 nM).

  • Incubation: Mix kinase (approx. 5-10 nM final) with inhibitor dilutions in Assay Buffer. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Start: Add ATP (at K_m concentration) and substrate to initiate the reaction.

  • Reaction: Incubate for 30–60 minutes at 25°C.

  • Termination: Stop reaction using phosphoric acid (for radiometric) or EDTA (for fluorescence).

  • Detection: Measure incorporated phosphate via scintillation counting or fluorescence polarization.

  • Analysis: Fit data to a sigmoidal dose-response equation (variable slope) to calculate IC50.

    • Expected Result: IC50 ≈ 9 nM for EMD-1204831.[4][7][5][6]

Cellular Phosphorylation Assay (Mechanistic Validation)

Objective: To verify that EMD-1204831 inhibits HGF-dependent c-Met autophosphorylation in intact cells.[4]

Cell Line: A549 (Human Lung Carcinoma) - Expresses c-Met; HGF-dependent.

Protocol:

  • Seeding: Plate A549 cells (2x10⁵ cells/well) in 6-well plates; culture in DMEM + 10% FBS. Allow adherence (24h).

  • Starvation: Wash cells with PBS and replace with serum-free medium for 24 hours to reduce basal phosphorylation.

  • Treatment: Treat cells with EMD-1204831 (0, 10, 100, 1000 nM) for 1 hour at 37°C.

  • Stimulation: Add recombinant human HGF (100 ng/mL) for 10 minutes to stimulate c-Met.

  • Lysis: Aspirate medium, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease/phosphatase inhibitors (e.g., 1 mM Na₃VO₄).

  • Western Blot:

    • Load 20 µg protein/lane on SDS-PAGE.

    • Transfer to nitrocellulose membrane.

    • Probe with primary antibodies: Anti-p-c-Met (Y1234/1235) and Anti-Total c-Met.

  • Quantification: Visualize bands via chemiluminescence. Normalize p-c-Met signal to Total c-Met.

    • Self-Validation: The 0 nM + HGF control must show strong phosphorylation. EMD-1204831 treated samples should show dose-dependent reduction of the p-c-Met band.[4][5]

References

  • Bladt, F., et al. (2013).[7][5][8] "EMD 1214063 and EMD 1204831 Constitute a New Class of Potent and Highly Selective c-Met Inhibitors."[3][4][7][9][5][8] Clinical Cancer Research, 19(11), 2941–2951.[7][5][8]

  • MedKoo Biosciences. (n.d.). "EMD-1204831 Product Data Sheet." MedKoo.

  • InvivoChem. (n.d.). "EMD 1204831 c-Met Inhibitor."[1][3][4][7][9][5][6][8][10][11][12] InvivoChem.[7]

  • National Cancer Institute. (n.d.). "Definition of MET Tyrosine Kinase Inhibitor EMD 1204831." NCI Drug Dictionary.

Sources

Exploratory

EMD-1204831 CAS number 1100598-15-9 properties

Topic: EMD-1204831 (CAS 1100598-15-9) Technical Guide Content Type: In-depth Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Selective c-Met Tyrosine Kinase Inhibitor: Mechanism, Pr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: EMD-1204831 (CAS 1100598-15-9) Technical Guide Content Type: In-depth Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Selective c-Met Tyrosine Kinase Inhibitor: Mechanism, Properties, and Experimental Protocols

Executive Summary

EMD-1204831 (CAS 1100598-15-9) is a highly potent, ATP-competitive small molecule inhibitor of the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase. Developed alongside its structural analog Tepotinib (EMD-1214063), EMD-1204831 exhibits nanomolar potency (IC₅₀ ~9 nM) and exceptional selectivity against over 240 human kinases.[1][2][3]

This guide provides a rigorous technical analysis of EMD-1204831, designed to support researchers in optimizing experimental design for oncology, cell signaling, and drug discovery workflows. It distinguishes EMD-1204831 from related compounds, detailing its physicochemical profile, mechanistic action, and validated handling protocols.

Chemical & Physicochemical Profile

EMD-1204831 is a pyridazinone-based derivative. Unlike non-selective Type II inhibitors, it functions as a highly selective Type Ib inhibitor, binding the kinase domain in a specific "U-shaped" conformation that avoids common off-target interactions (e.g., VEGFR, IRAK4).

Table 1: Core Physicochemical Properties
PropertySpecification
Common Name EMD-1204831
CAS Number 1100598-15-9
Chemical Formula C₂₅H₂₇N₇O₃
Molecular Weight 473.53 g/mol
Target c-Met (HGFR)
IC₅₀ (Cellular) ~9 nM (Constitutive p-Met in EBC-1); ~15 nM (HGF-induced in A549)
Solubility DMSO (>10 mg/mL); Ethanol (Low); Water (Insoluble)
Appearance White to off-white solid
Storage -20°C (Desiccated); Stable in DMSO at -20°C for ~1 month

Expert Insight: Do not confuse EMD-1204831 with Tepotinib (EMD-1214063). While they share a similar pharmacophore and potency profile, they are distinct chemical entities. EMD-1204831 serves as an excellent tool compound for validating c-Met dependence in cellular models due to its high specificity, minimizing confounding data from off-target kinase inhibition.

Mechanism of Action & Signaling Biology

EMD-1204831 functions by competitively occupying the ATP-binding pocket of the c-Met kinase domain. Upon binding, it prevents the autophosphorylation of critical tyrosine residues (Tyr1234/1235) in the activation loop, thereby silencing the downstream signal transduction.

Core Signaling Architecture

The inhibition of c-Met by EMD-1204831 disrupts two primary oncogenic axes:

  • PI3K/AKT Pathway: Critical for cell survival and anti-apoptosis.

  • RAS/MAPK Pathway: Drivers of cell proliferation and motility.

Visualization: c-Met Signaling & Inhibition Node

The following diagram illustrates the precise intervention point of EMD-1204831 within the HGF/c-Met signaling cascade.

cMet_Pathway HGF HGF (Ligand) cMET c-Met Receptor (RTK) HGF->cMET Binding pTyr p-Tyr1234/1235 (Autophosphorylation) cMET->pTyr Activation EMD EMD-1204831 (Inhibitor) EMD->cMET ATP Competition (Blockade) GAB1 GAB1 / GRB2 pTyr->GAB1 Recruitment PI3K PI3K GAB1->PI3K RAS RAS GAB1->RAS AKT AKT PI3K->AKT Survival Cell Survival (Anti-Apoptosis) AKT->Survival MAPK MAPK / ERK RAS->MAPK Prolif Proliferation & Motility MAPK->Prolif

Figure 1: EMD-1204831 mechanism of action.[1][2][3][4][5][6][7][8][9] The compound blocks ATP binding, preventing Tyr1234/1235 phosphorylation and downstream PI3K/MAPK signaling.

Validated Experimental Protocols

Stock Solution Preparation (Solubility Management)

EMD-1204831 is hydrophobic. Proper reconstitution is critical to prevent precipitation in aqueous media.

  • Solvent: Use high-grade anhydrous DMSO (Dimethyl sulfoxide).

  • Calculation: To prepare a 10 mM stock :

    • Weigh 1 mg of EMD-1204831.

    • Add 211.2 µL of DMSO.

    • Note: Adjust volume based on specific batch MW if salt forms vary, though CAS 1100598-15-9 refers to the parent structure described here.

  • Mixing: Vortex vigorously. If particulates persist, warm to 37°C for 5 minutes or sonicate briefly.

  • Storage: Aliquot into single-use vials (e.g., 20 µL) and store at -20°C. Avoid freeze-thaw cycles.

In Vitro Cellular Assay (IC₅₀ Determination)

This protocol validates c-Met inhibition in A549 (lung carcinoma) or EBC-1 (gastric carcinoma) cells.

Materials:

  • Cell Line: A549 (HGF-dependent) or EBC-1 (MET-amplified, ligand-independent).[3]

  • Ligand: Recombinant Human HGF (only for A549).

  • Assay Medium: RPMI-1640 + 0.5% FBS (Starvation medium).

Workflow:

  • Seeding: Plate cells (5,000/well) in 96-well plates. Allow attachment overnight.

  • Starvation: Wash cells with PBS and replace with Starvation Medium for 12–24 hours to reduce basal kinase activity.

  • Compound Treatment:

    • Prepare serial dilutions of EMD-1204831 in DMSO (1000x).

    • Dilute 1:1000 into medium to reach final concentrations (e.g., 0.1 nM to 1000 nM). Final DMSO concentration must be ≤0.1%.

    • Incubate cells with compound for 1 hour at 37°C.

  • Stimulation (A549 only): Add HGF (final conc. 50–100 ng/mL) for 10–15 minutes. (Skip this step for EBC-1).

  • Lysis & Detection:

    • Lyse cells in RIPA buffer with phosphatase inhibitors (Na₃VO₄, NaF).

    • Analyze via Western Blot using anti-p-Met (Tyr1234/1235) and Total Met antibodies.

  • Data Analysis: Quantify bands and plot Dose-Response Curve to calculate IC₅₀.

In Vivo Formulation (Xenograft Models)

For researchers conducting animal studies (e.g., murine xenografts), EMD-1204831 requires specific vehicles due to low water solubility.

  • Standard Vehicle: 0.5% Methocel (Methylcellulose) / 0.4% Tween 80 in water.

  • Preparation: Suspend the compound in the vehicle using a homogenizer or bead mill. Ensure a uniform suspension.

  • Dosing: Typically 3–30 mg/kg, administered via oral gavage (PO), once daily.

Experimental Workflow Visualization

The following diagram outlines the logical flow for validating EMD-1204831 efficacy in a cellular setting.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Analysis Stock Reconstitute in DMSO (10 mM Stock) Dilution Serial Dilution (1:3 Steps) Stock->Dilution Incubate Add EMD-1204831 (1h Pre-incubation) Dilution->Incubate Apply Compound Seed Seed Cells (A549 / EBC-1) Starve Serum Starve (12-24h) Seed->Starve Starve->Incubate Stimulate Add HGF (10-15 min) Incubate->Stimulate A549 Only Lyse Cell Lysis (+ Phosphatase Inhibitors) Incubate->Lyse EBC-1 Stimulate->Lyse WB Western Blot (p-Met vs Total Met) Lyse->WB IC50 Calculate IC50 WB->IC50

Figure 2: Step-by-step experimental workflow for validating c-Met inhibition in vitro.

References

  • Bladt, F., et al. (2013).[4][5][8][9][10] "EMD 1214063 and EMD 1204831 constitute a new class of potent and highly selective c-Met inhibitors."[4][5][7][8][9][10] Clinical Cancer Research, 19(11), 2941-2951.[1][4][5][9][10]

  • National Cancer Institute (NCI). "Definition of MET tyrosine kinase inhibitor EMD 1204831." NCI Drug Dictionary.

  • MedChemExpress. "Tepotinib (EMD-1214063) and related compounds Product Data." (Provides comparative solubility and handling data for the class).

Sources

Foundational

EMD-1204831: A Technical Guide to the Potent and Selective Inhibition of HGF-Dependent Signaling

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of EMD-1204831 and its role in inhibiting the Hepatocyte Growth Factor (HGF)-dependent...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of EMD-1204831 and its role in inhibiting the Hepatocyte Growth Factor (HGF)-dependent signaling pathway. This document delves into the core mechanism of action, provides detailed experimental protocols for validation, and offers insights into the causality behind experimental choices, ensuring a self-validating system for your research.

The Critical Role of HGF/c-Met Signaling in Cellular Processes and Disease

The Hepatocyte Growth Factor (HGF), also known as scatter factor, and its receptor, the mesenchymal-epithelial transition factor (c-Met), form a crucial signaling axis that governs a wide array of cellular functions.[1] Under normal physiological conditions, this pathway is integral to embryonic development, tissue regeneration, and wound healing.[2][3] However, aberrant activation of the HGF/c-Met pathway is a well-documented driver in the progression of numerous human cancers.[4][5] This dysregulation can lead to increased cell proliferation, survival, motility, invasion, and angiogenesis, all hallmarks of malignancy.[1][6]

The binding of HGF to c-Met triggers receptor dimerization and autophosphorylation of key tyrosine residues (Tyr1234, Tyr1235, Tyr1349, and Tyr1356) within the kinase domain and C-terminal tail.[7] This phosphorylation cascade creates docking sites for various adaptor proteins and downstream effectors, initiating a complex network of intracellular signaling pathways.[1] The principal signaling cascades activated by c-Met include:

  • RAS/MAPK Pathway: Primarily involved in cell proliferation and differentiation.

  • PI3K/AKT Pathway: Crucial for cell survival and inhibition of apoptosis.

  • STAT3 Pathway: Plays a significant role in cell growth and survival.

  • SRC/FAK Pathway: Regulates cell adhesion and migration.

Given the central role of aberrant HGF/c-Met signaling in oncology, it has emerged as a prime target for therapeutic intervention.

EMD-1204831: A Potent and Highly Selective c-Met Inhibitor

EMD-1204831 is a small molecule inhibitor that demonstrates potent and highly selective activity against the c-Met receptor tyrosine kinase.[4] Its mechanism of action involves the direct inhibition of c-Met's kinase activity, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways.[5]

Chemical Properties and Structure
  • IUPAC Name: 4-(2-(2-(3-((3-(1-methyl-1H-pyrazol-4-yl)-6-oxo-1,6-dihydropyridazin-1-yl)methyl)phenyl)pyrimidin-5-yloxy)ethyl)morpholine[4]

  • Molecular Formula: C25H27N7O3

  • Molecular Weight: 473.53 g/mol

Figure 1: Chemical Structure of EMD-1204831



Caption: 2D chemical structure of EMD-1204831.

Potency and Selectivity

EMD-1204831 exhibits a high degree of potency with a reported IC50 (half-maximal inhibitory concentration) of 9 nM for c-Met kinase activity.[4] Furthermore, it displays exceptional selectivity for c-Met when screened against a large panel of other kinases, a critical attribute for minimizing off-target effects in a therapeutic context.[4]

Visualizing the Mechanism: HGF/c-Met Pathway and EMD-1204831 Inhibition

To fully appreciate the inhibitory action of EMD-1204831, it is essential to visualize the HGF/c-Met signaling cascade and the point of intervention.

HGF_cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2/SOS cMet->GRB2 Activates PI3K PI3K cMet->PI3K Activates STAT3 STAT3 cMet->STAT3 Activates RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Effects Proliferation, Survival, Invasion ERK->Cell_Effects AKT AKT PI3K->AKT AKT->Cell_Effects STAT3->Cell_Effects EMD1204831 EMD-1204831 EMD1204831->cMet Inhibits Autophosphorylation

Caption: HGF/c-Met signaling pathway and the inhibitory action of EMD-1204831.

Experimental Validation of EMD-1204831 Activity: A Self-Validating Workflow

The following section outlines a series of interconnected experimental protocols designed to rigorously validate the inhibitory effect of EMD-1204831 on HGF-dependent signaling. This workflow is structured to provide a self-validating system, where the results of each assay corroborate the others, building a robust dataset.

Experimental_Workflow A Biochemical Assay: c-Met Kinase Activity (HTRF) B Cell-Based Assay: Inhibition of c-Met Phosphorylation (Western Blot) A->B Confirms on-target cellular activity C Functional Assay: Cell Viability/Proliferation (MTS Assay) B->C Links target inhibition to functional outcome D In Vivo Validation: Tumor Xenograft Model C->D Translates in vitro efficacy to in vivo model

Caption: A self-validating experimental workflow for assessing EMD-1204831 efficacy.

Biochemical Validation: c-Met Kinase Assay (HTRF)

This initial step directly measures the ability of EMD-1204831 to inhibit the enzymatic activity of purified c-Met kinase in a cell-free system. The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a robust and sensitive method for this purpose.

Principle: The assay measures the phosphorylation of a biotinylated substrate by c-Met. A europium cryptate-labeled anti-phosphotyrosine antibody and a streptavidin-XL665 conjugate are used for detection. When the substrate is phosphorylated, the two fluorophores are brought into proximity, resulting in a FRET signal.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 1X kinase buffer from a 5X stock.

    • Dilute the c-Met enzyme and the biotinylated tyrosine kinase substrate to their working concentrations in 1X kinase buffer.

    • Prepare a serial dilution of EMD-1204831 in the appropriate solvent (e.g., DMSO) and then dilute further in 1X kinase buffer.

    • Prepare the ATP solution to the desired final concentration in 1X kinase buffer.

    • Prepare the HTRF detection reagents (europium cryptate-labeled antibody and streptavidin-XL665) in the detection buffer.

  • Assay Procedure (384-well plate format):

    • Add 2 µL of the EMD-1204831 serial dilutions or vehicle control to the wells.

    • Add 4 µL of the c-Met enzyme solution to each well.

    • Add 4 µL of the biotinylated substrate solution to each well.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Stop the reaction by adding 10 µL of the HTRF detection reagent mixture to each well.

    • Incubate the plate at room temperature for 60 minutes to allow for signal development.

    • Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm/620 nm * 10,000).

    • Plot the HTRF ratio against the log of the EMD-1204831 concentration.

    • Determine the IC50 value using a non-linear regression analysis (four-parameter logistic fit).

Cellular On-Target Validation: Western Blot Analysis of c-Met Phosphorylation

This assay confirms that EMD-1204831 can penetrate the cell membrane and inhibit the autophosphorylation of c-Met in a cellular context.

Principle: Western blotting is used to detect the levels of phosphorylated c-Met (p-c-Met) and total c-Met in cell lysates. A decrease in the p-c-Met/total c-Met ratio upon treatment with EMD-1204831 indicates on-target activity.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Seed a c-Met dependent cancer cell line (e.g., Hs746T, a gastric cancer cell line with c-Met amplification) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of EMD-1204831 for a specified time (e.g., 2 hours).

    • For HGF-dependent models, serum-starve the cells and then stimulate with HGF in the presence or absence of the inhibitor.

  • Lysate Preparation:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8]

    • Incubate the membrane with a primary antibody specific for phospho-c-Met (e.g., anti-phospho-c-Met Tyr1234/1235) overnight at 4°C.[7][9]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total c-Met and a loading control (e.g., β-actin).

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-c-Met signal to the total c-Met signal for each treatment condition.

Functional Cellular Outcome: MTS Cell Viability Assay

This assay determines the functional consequence of c-Met inhibition by EMD-1204831 on cell viability and proliferation.

Principle: The MTS assay is a colorimetric method that measures the reduction of a tetrazolium salt (MTS) by metabolically active cells into a colored formazan product. The amount of formazan is directly proportional to the number of viable cells.

Detailed Protocol:

  • Cell Seeding:

    • Seed the c-Met dependent cancer cell line in a 96-well plate at a predetermined optimal density.

    • Allow the cells to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of EMD-1204831. Include a vehicle control.

    • Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the EMD-1204831 concentration.

    • Determine the GI50 (concentration for 50% of maximal inhibition of cell growth) value.

In Vivo Efficacy: Tumor Xenograft Model

This final validation step assesses the anti-tumor activity of EMD-1204831 in a living organism.

Principle: A human cancer cell line with aberrant c-Met signaling is implanted into immunocompromised mice. Once tumors are established, the mice are treated with EMD-1204831, and tumor growth is monitored over time.

Detailed Protocol:

  • Cell Implantation:

    • Subcutaneously inject a suspension of a c-Met dependent human cancer cell line (e.g., Hs746T) into the flank of nude mice.[10]

  • Tumor Growth and Treatment:

    • Monitor tumor growth regularly using calipers.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.[10]

    • Administer EMD-1204831 orally at a predetermined dose and schedule.[10]

    • Measure tumor volume and body weight twice weekly.

  • Endpoint and Analysis:

    • Continue treatment for a specified period or until tumors in the control group reach a predetermined size.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Tumors can be used for pharmacodynamic studies (e.g., Western blot for p-c-Met) to confirm target engagement in vivo.[11]

    • Plot the mean tumor volume over time for each group.

    • Perform statistical analysis to determine the significance of tumor growth inhibition.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Activity of EMD-1204831

AssayCell LineEndpointEMD-1204831 Value
c-Met Kinase AssayN/AIC509 nM[4]
Cell Viability (MTS)Hs746TGI50To be determined
c-Met PhosphorylationHs746TIC50To be determined

Conclusion

EMD-1204831 is a potent and selective inhibitor of the HGF/c-Met signaling pathway. The experimental workflow detailed in this guide provides a robust and self-validating framework for researchers to investigate and confirm the inhibitory activity of EMD-1204831, from direct biochemical inhibition to cellular and in vivo anti-tumor efficacy. By understanding the causality behind each experimental step and adhering to these rigorous protocols, scientists can generate high-quality, reproducible data to advance their research and drug development programs targeting the critical HGF/c-Met axis. While EMD-1204831 showed promise in preclinical studies, its clinical development for advanced solid tumors was not pursued for reasons other than safety.[12]

References

  • De Bacco, F., et al. (2013). In Vivo c-Met Pathway Inhibition Depletes Human Glioma Xenografts of Tumor-Propagating Stem-Like Cells. Cancer Research, 73(8), 2649–2660.
  • Wong, A. J., et al. (2008). Preclinical Efficacy of the c-Met Inhibitor CE-355621 in a U87 MG Mouse Xenograft Model Evaluated by 18 F-FDG Small-Animal PET. Journal of Nuclear Medicine, 49(1), 123–129.
  • Nakamura, K., et al. (2011). A Novel Inhibitor of c-Met and VEGF Receptor Tyrosine Kinases with a Broad Spectrum of In Vivo Antitumor Activities. Molecular Cancer Therapeutics, 10(10), 1840–1850.
  • Kim, J., et al. (2016). Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells. Journal of Experimental & Clinical Cancer Research, 35(1), 1–11.
  • Detection of Phosphorylated Proteins by Western Blotting. (n.d.). Bio-Rad. Retrieved February 22, 2026, from [Link]

  • Rath, B. H., et al. (2013). c-Met pathway inhibition depletes glioma xenografts of tumor-propagating cells.
  • c-Met Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved February 22, 2026, from [Link]

  • Rossi, A. M., et al. (2007). Development of a HTRF® Kinase Assay for Determination of Syk Activity. ASSAY and Drug Development Technologies, 5(2), 225–233.
  • Kinase Characterization and HTRF Assay Development. (2005). Digital WPI. Retrieved February 22, 2026, from [Link]

  • Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. (2026, February 18). Oreate AI. Retrieved February 22, 2026, from [Link]

  • Bladt, F., et al. (2013). EMD 1214063 and EMD 1204831 constitute a new class of potent and highly selective c-Met inhibitors. Clinical Cancer Research, 19(11), 2941–2951.
  • Definition of MET tyrosine kinase inhibitor EMD 1204831. (n.d.). National Cancer Institute. Retrieved February 22, 2026, from [Link]

  • HGF Signaling Pathway. (n.d.). Sino Biological. Retrieved February 22, 2026, from [Link]

  • Wójcik, P., & Ghavami, S. (2018). HGF/c-MET Signaling in Melanocytes and Melanoma. International Journal of Molecular Sciences, 19(12), 3844.
  • You, W. K., & McDonald, D. M. (2008). The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis. BMB Reports, 41(12), 833–839.
  • Chen, Y., et al. (2025).
  • First-in-Man, Dose-escalation Trial of c-Met Kinase Inhibitor EMD 1204831 in Subjects With Advanced Solid Tumors. (2013). ClinicalTrials.gov. Retrieved February 22, 2026, from [Link]

Sources

Exploratory

A Deep Dive into the Binding Affinity of EMD-1204831 to the c-Met Kinase Domain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Executive Summary The c-Met receptor tyrosine kinase, a pivotal regulator of cellular growth, motility, an...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Executive Summary

The c-Met receptor tyrosine kinase, a pivotal regulator of cellular growth, motility, and invasion, is a validated and compelling target in oncology.[1][2] Dysregulation of the HGF/c-Met signaling axis is a known driver in a multitude of human cancers, making the development of potent and selective inhibitors a high priority.[3][4] This technical guide provides an in-depth exploration of EMD-1204831, a potent and highly selective small-molecule inhibitor of c-Met.[3][5] We will dissect the methodologies for characterizing its binding affinity to the c-Met kinase domain, offering both a conceptual framework and practical, detailed protocols for key biophysical assays. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to understand and evaluate the interaction of small-molecule inhibitors with their kinase targets.

The c-Met Signaling Pathway: A Critical Oncogenic Driver

The c-Met receptor, upon binding its ligand, Hepatocyte Growth Factor (HGF), undergoes dimerization and autophosphorylation of key tyrosine residues in its kinase domain.[3] This phosphorylation cascade initiates a complex network of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively drive cell proliferation, survival, and invasion.[1] In many cancers, aberrant c-Met activation, through overexpression, mutation, or gene amplification, leads to uncontrolled signaling and malignant progression.[3][4]

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor Binding & Dimerization Kinase Domain Kinase Domain c-Met Receptor->Kinase Domain Autophosphorylation PI3K/AKT Pathway PI3K/AKT Pathway Kinase Domain->PI3K/AKT Pathway RAS/MAPK Pathway RAS/MAPK Pathway Kinase Domain->RAS/MAPK Pathway STAT Pathway STAT Pathway Kinase Domain->STAT Pathway EMD-1204831 EMD-1204831 EMD-1204831->Kinase Domain Inhibition Survival Survival PI3K/AKT Pathway->Survival Proliferation Proliferation RAS/MAPK Pathway->Proliferation Invasion Invasion STAT Pathway->Invasion

Caption: The c-Met signaling pathway and the inhibitory action of EMD-1204831.

EMD-1204831: A Potent and Selective c-Met Inhibitor

EMD-1204831 is a small-molecule inhibitor designed to selectively target the ATP-binding site of the c-Met kinase domain, thereby preventing its catalytic activity and blocking downstream signaling.[6] Preclinical studies have demonstrated its high potency and selectivity.[3]

Quantitative Inhibitory Activity

The inhibitory potential of EMD-1204831 against the c-Met kinase was determined using a biochemical assay.[3]

CompoundTargetIC50 (nM)Assay Method
EMD-1204831 c-Met Kinase9Flash-Plate Assay
  • IC50 (Half-maximal inhibitory concentration): This value represents the concentration of the inhibitor required to reduce the enzymatic activity of c-Met by 50%. A lower IC50 value indicates a more potent inhibitor in this functional assay. It is crucial to note that while IC50 is an excellent measure of functional potency, it is not a direct measure of binding affinity. The dissociation constant (Kd) provides a more direct quantification of the binding event itself. At the time of this writing, a publicly available, experimentally determined Kd value for the EMD-1204831/c-Met interaction has not been identified.

Methodologies for Determining Binding Affinity

A comprehensive understanding of a drug candidate's interaction with its target requires the application of various biophysical techniques. While the initial characterization of EMD-1204831 utilized a radiometric assay, this section will also detail other gold-standard methods for quantifying binding affinity: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP).

Radiometric Kinase Assay (Flash-Plate Assay)

The reported IC50 value for EMD-1204831 was determined using a flash-plate assay.[3] This method measures the transfer of a radiolabeled phosphate group from ATP to a substrate peptide by the kinase.

Principle: A biotinylated substrate peptide is captured on a streptavidin-coated microplate. The kinase reaction is performed in the presence of [γ-³³P]ATP and varying concentrations of the inhibitor. The amount of incorporated radiolabel is quantified using a scintillation counter.

Detailed Protocol (Generalized):

  • Plate Preparation: Use a 96- or 384-well streptavidin-coated flash-plate.

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • c-Met Kinase: Dilute recombinant human c-Met kinase domain to the desired concentration in kinase buffer.

    • Substrate: Prepare a solution of biotinylated peptide substrate (e.g., Poly(Glu, Tyr) 4:1) in kinase buffer.

    • ATP Solution: Prepare a stock solution of ATP containing a known concentration of [γ-³³P]ATP.

    • Inhibitor Dilutions: Perform serial dilutions of EMD-1204831 in DMSO, followed by a final dilution in kinase buffer.

  • Assay Procedure:

    • Add the biotinylated substrate to the wells and incubate to allow for binding to the streptavidin-coated plate. Wash to remove unbound substrate.

    • Add the c-Met kinase to each well.

    • Add the serially diluted EMD-1204831 or vehicle control (DMSO).

    • Initiate the kinase reaction by adding the ATP/[γ-³³P]ATP solution.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a high concentration of EDTA or by washing the plate.

  • Data Acquisition and Analysis:

    • Measure the radioactivity in each well using a scintillation counter.

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Flash_Plate_Workflow Start Start Plate_Prep Prepare Streptavidin- Coated Plate Start->Plate_Prep Reagent_Prep Prepare Kinase, Substrate, ATP, and Inhibitor Plate_Prep->Reagent_Prep Substrate_Binding Bind Biotinylated Substrate to Plate Reagent_Prep->Substrate_Binding Reaction_Setup Add Kinase and Inhibitor Substrate_Binding->Reaction_Setup Reaction_Start Initiate Reaction with [γ-³³P]ATP Reaction_Setup->Reaction_Start Incubation Incubate at 30°C Reaction_Start->Incubation Reaction_Stop Stop Reaction Incubation->Reaction_Stop Data_Acquisition Measure Radioactivity Reaction_Stop->Data_Acquisition Data_Analysis Calculate IC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a radiometric kinase assay (Flash-Plate).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Principle: A solution of the inhibitor is titrated into a solution containing the kinase domain. The heat change upon binding is measured, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Detailed Protocol (Generalized):

  • Sample Preparation:

    • Express and purify the recombinant c-Met kinase domain.

    • Prepare a concentrated stock solution of EMD-1204831 in a suitable solvent (e.g., DMSO) and then dilute it into the final assay buffer.

    • Crucially, the buffer for both the protein and the inhibitor must be identical to minimize heats of dilution. Dialyze the protein against the final buffer.

  • ITC Experiment Setup:

    • Cell: Load the c-Met kinase domain (typically 10-50 µM) into the sample cell of the calorimeter.

    • Syringe: Load EMD-1204831 (typically 10-20 fold higher concentration than the protein) into the injection syringe.

  • Titration:

    • Perform a series of small injections of the inhibitor into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

    • Fit the data to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.

ITC_Workflow Start Start Sample_Prep Prepare Protein and Inhibitor in Matched Buffer Start->Sample_Prep Instrument_Setup Load Kinase into Cell, Inhibitor into Syringe Sample_Prep->Instrument_Setup Titration Inject Inhibitor into Kinase Solution Instrument_Setup->Titration Heat_Measurement Measure Heat Change After Each Injection Titration->Heat_Measurement Data_Analysis Integrate Peaks and Fit to Binding Model Heat_Measurement->Data_Analysis Results Determine Kd, n, ΔH Data_Analysis->Results End End Results->End SPR_Workflow Start Start Chip_Prep Activate Sensor Chip Start->Chip_Prep Immobilization Immobilize c-Met Kinase Domain Chip_Prep->Immobilization Binding_Analysis Inject Inhibitor and Monitor Association/ Dissociation Immobilization->Binding_Analysis Data_Processing Reference Subtraction Binding_Analysis->Data_Processing Kinetic_Analysis Fit Curves to Kinetic Model Data_Processing->Kinetic_Analysis Results Determine ka, kd, and Kd Kinetic_Analysis->Results End End Results->End FP_Workflow Start Start Reagent_Prep Prepare Kinase, Tracer, and Inhibitor Start->Reagent_Prep Assay_Setup Combine Reagents in Microplate Reagent_Prep->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation FP_Measurement Measure Fluorescence Polarization Incubation->FP_Measurement Data_Analysis Calculate IC50/Ki FP_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a Fluorescence Polarization (FP) competition assay.

Structural Insights into Inhibitor Binding

A crystal structure of a ligand in complex with its target protein provides invaluable information about the binding mode, key interactions, and the basis for selectivity. As of the writing of this guide, a co-crystal structure of EMD-1204831 with the c-Met kinase domain has not been deposited in the Protein Data Bank (PDB). However, structures of c-Met in complex with other inhibitors are available and can be used to understand the general features of the ATP-binding pocket where EMD-1204831 is expected to bind. These structures reveal a canonical kinase fold with a hinge region that is critical for inhibitor binding.

Conclusion and Future Directions

EMD-1204831 is a potent and selective inhibitor of the c-Met kinase, with a reported IC50 of 9 nM. W[3][5]hile its development was discontinued for reasons other than safety, it remains an important tool compound for studying c-Met biology. A[7] comprehensive characterization of its binding affinity would involve the use of biophysical techniques such as ITC and SPR to determine its Kd value, providing a more direct measure of its binding affinity. Furthermore, the determination of a co-crystal structure with the c-Met kinase domain would provide crucial insights into its mechanism of action and could guide the design of future c-Met inhibitors. This technical guide provides the foundational knowledge and detailed protocols for undertaking such studies, empowering researchers to further unravel the complexities of kinase-inhibitor interactions.

References

  • Bladt, F., Faden, B., Friese-Hamim, M., et al. (2013). EMD 1214063 and EMD 1204831 Constitute a New Class of Potent and Highly Selective c-Met Inhibitors. Clinical Cancer Research, 19(11), 2941-2951. [Link]

  • Bladt, F., Faden, B., Friese-Hamim, M., et al. (2013). EMD 1214063 and EMD 1204831 constitute a new class of potent and highly selective c-Met inhibitors. PubMed. [Link]

  • National Cancer Institute. Definition of MET tyrosine kinase inhibitor EMD 1204831 - NCI Drug Dictionary. [Link]

  • EMJ. MET Inhibition in Non-Small Cell Lung Cancer. [Link]

  • AACR Journals. The c-Met inhibitors EMD 1214063 and EMD 1204831 are effective in combination with EGFR and VEGF inhibitors in NSCLC models. Cancer Research. [Link]

  • ClinicalTrials.gov. First-in-Man, Dose-escalation Trial of c-Met Kinase Inhibitor EMD 1204831 in Subjects With Advanced Solid Tumors. [Link]

  • RCSB PDB. 5YA5: CRYSTAL STRUCTURE OF c-MET IN COMPLEX WITH NOVEL INHIBITOR. [Link]

  • RCSB PDB. 3Q6U: Structure of the apo MET receptor kinase in the dually-phosphorylated, activated state. [Link]

  • RCSB PDB. 5HTI: Crystal structure of c-Met kinase domain in complex with LXM108. [Link]

  • RCSB PDB. 7V3R: Crystal structure of CMET in complex with a novel inhibitor. [Link]

  • ResearchGate. A, structures of EMD1214063 (MSC2156119) and EMD1204831 (MSC2156996).... [Link]

  • ResearchGate. Structure of the c-Met kinase domain and position of the ATP binding... [Link]

  • ResearchGate. Structures of the c-Met kinase domain in various states. A , the... [Link]

  • Creative Biolabs. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]

  • A narrative review of MET inhibitors in non-small cell lung cancer with MET exon 14 skipping mutations. [Link]

Sources

Foundational

A Tale of Two Inhibitors: Deconstructing the Divergent Paths of EMD-1204831 and Tepotinib (EMD 1214063) in c-Met Targeted Therapy

For the attention of researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive analysis of the core differences between two closely related c-Met inhibitors, EMD-...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive analysis of the core differences between two closely related c-Met inhibitors, EMD-1204831 and Tepotinib (EMD 1214063). While born from the same discovery program, their developmental trajectories diverged significantly, offering valuable insights into the nuanced process of drug optimization and clinical translation.

The c-Met receptor tyrosine kinase, a key regulator of cell growth, motility, and invasion, has long been an attractive target in oncology.[1][2] Aberrant c-Met signaling, driven by mutations, amplification, or overexpression, is implicated in the pathogenesis of various malignancies, including non-small cell lung cancer (NSCLC), gastric cancer, and hepatocellular carcinoma.[2][3] This guide dissects the preclinical and clinical profiles of two potent and selective c-Met inhibitors, EMD-1204831 and Tepotinib, to illuminate the subtle yet critical distinctions that ultimately led to the clinical success of one and the discontinuation of the other.

At the Bench: A Head-to-Head Preclinical Comparison

Both EMD-1204831 and Tepotinib (EMD 1214063) emerged as potent, ATP-competitive inhibitors of c-Met kinase activity.[1][4] Preclinical studies revealed their high selectivity for c-Met when screened against a large panel of human kinases, a crucial feature for minimizing off-target toxicities.[1][2]

Biochemical Potency and Cellular Activity

In biochemical assays, both compounds demonstrated low nanomolar inhibitory concentrations (IC50) against the c-Met kinase domain. However, Tepotinib consistently exhibited a slight edge in potency.[1][2]

CompoundBiochemical IC50 (c-Met)Cellular IC50 (HGF-induced c-Met phosphorylation in A549 cells)Cellular IC50 (constitutive c-Met phosphorylation in EBC-1 cells)
Tepotinib (EMD 1214063) 3 nM[1][4]6 nM[5]9 nM[5][6]
EMD-1204831 9 nM[1][7]15 nM[5]12 nM[5]

This difference in potency, while seemingly small, can translate to significant variations in the required therapeutic dose and potential for off-target effects at higher concentrations.

Pharmacokinetics and Duration of Action: A Key Differentiator

A critical distinction between the two molecules lies in their pharmacokinetic profiles and the resulting duration of target inhibition.[1][2] In vivo studies demonstrated that Tepotinib possesses a more sustained inhibitory effect on c-Met phosphorylation compared to EMD-1204831.[1][2] This prolonged duration of action is a highly desirable attribute for a therapeutic agent, as it can lead to more consistent target engagement with less frequent dosing, ultimately improving patient compliance and potentially enhancing efficacy. The differing pharmacokinetic properties likely influenced the decision to advance Tepotinib over EMD-1204831.[1]

The c-Met Signaling Axis: The Target of Inhibition

Both EMD-1204831 and Tepotinib exert their anti-tumor effects by disrupting the c-Met signaling cascade. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), or through ligand-independent mechanisms like gene amplification or mutation, the c-Met receptor dimerizes and autophosphorylates, creating docking sites for downstream signaling molecules. This triggers a cascade of intracellular pathways, including the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and migration.[8]

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Met c-Met GRB2 GRB2 c-Met->GRB2 Recruits PI3K PI3K c-Met->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Factors Cell Proliferation, Survival, Migration Cell Proliferation, Survival, Migration Transcription Factors->Cell Proliferation, Survival, Migration HGF HGF HGF->c-Met Binds and activates Tepotinib / EMD-1204831 Tepotinib / EMD-1204831 Tepotinib / EMD-1204831->c-Met Inhibits autophosphorylation

Figure 1: Simplified c-Met Signaling Pathway and Point of Inhibition.

From Bench to Bedside: Divergent Clinical Development Paths

The preclinical advantages of Tepotinib, particularly its sustained target inhibition, likely contributed to its selection for extensive clinical development.

The Clinical Journey of EMD-1204831

A first-in-human, open-label, dose-escalation Phase I trial (NCT01110083) was initiated to evaluate the safety, tolerability, and pharmacokinetics of EMD-1204831 in patients with advanced solid tumors.[9][10] However, enrollment in this trial was closed before the maximum tolerated dose (MTD) was determined.[9][10] The development of EMD-1204831 was ultimately discontinued for reasons other than safety.[9][10]

The Rise of Tepotinib (Tepmetko®)

In contrast, Tepotinib (under the code name MSC2156119J) progressed through a robust clinical development program.[11] A first-in-human Phase I trial established a recommended Phase II dose of 500 mg once daily.[11][12]

The pivotal Phase II VISION trial (NCT02864992) investigated the efficacy and safety of Tepotinib in patients with metastatic NSCLC harboring MET exon 14 (METex14) skipping alterations, a key oncogenic driver in this patient population.[13][14][15] The trial demonstrated a compelling overall response rate (ORR) and durable responses in both treatment-naïve and previously treated patients.[16][17]

Based on the strength of the VISION trial data, Tepotinib (marketed as Tepmetko®) received accelerated approval from the U.S. Food and Drug Administration (FDA) in February 2021 for the treatment of adult patients with metastatic NSCLC with METex14 skipping alterations.[14][15][16] This was later converted to a full approval in February 2024.[14][16]

Clinical TrialPhaseStatusKey Findings/Outcome
NCT01110083 (EMD-1204831) ITerminatedEnrollment closed before MTD determination; development discontinued for non-safety reasons.[9][10]
NCT01014936 (Tepotinib) ICompletedEstablished recommended Phase II dose of 500 mg once daily; well-tolerated with anti-tumor activity.[11][12]
NCT02864992 (VISION - Tepotinib) IICompletedDemonstrated significant and durable clinical activity in NSCLC patients with METex14 skipping alterations, leading to regulatory approval.[13][14][15]

Experimental Protocols: A Glimpse into the Lab

To provide a practical context, below are representative experimental workflows for assessing the activity of c-Met inhibitors.

In Vitro Kinase Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the c-Met kinase.

Kinase_Assay_Workflow Recombinant c-Met Kinase Recombinant c-Met Kinase Incubation Incubation Recombinant c-Met Kinase->Incubation ATP & Substrate Peptide ATP & Substrate Peptide ATP & Substrate Peptide->Incubation Test Compound (EMD-1204831 or Tepotinib) Test Compound (EMD-1204831 or Tepotinib) Test Compound (EMD-1204831 or Tepotinib)->Incubation Detection of Phosphorylated Substrate Detection of Phosphorylated Substrate Incubation->Detection of Phosphorylated Substrate Data Analysis (IC50 Calculation) Data Analysis (IC50 Calculation) Detection of Phosphorylated Substrate->Data Analysis (IC50 Calculation) Phospho_cMet_Assay_Workflow Seed Cancer Cells (e.g., A549) Seed Cancer Cells (e.g., A549) Starve Cells Starve Cells Seed Cancer Cells (e.g., A549)->Starve Cells Treat with Compound Treat with Compound Starve Cells->Treat with Compound Stimulate with HGF Stimulate with HGF Treat with Compound->Stimulate with HGF Cell Lysis Cell Lysis Stimulate with HGF->Cell Lysis Western Blot or ELISA for Phospho-c-Met Western Blot or ELISA for Phospho-c-Met Cell Lysis->Western Blot or ELISA for Phospho-c-Met Quantification and IC50 Determination Quantification and IC50 Determination Western Blot or ELISA for Phospho-c-Met->Quantification and IC50 Determination

Figure 3: Workflow for a Cellular Phospho-c-Met Inhibition Assay.

  • Cell Culture: Culture a c-Met expressing cancer cell line (e.g., A549 for HGF-dependent or EBC-1 for constitutive activation).

  • Serum Starvation: Serum-starve the cells to reduce basal receptor tyrosine kinase activity.

  • Compound Treatment: Treat the cells with varying concentrations of EMD-1204831 or Tepotinib for a defined period.

  • Ligand Stimulation: For HGF-dependent models, stimulate the cells with HGF to induce c-Met phosphorylation.

  • Cell Lysis: Lyse the cells to extract proteins.

  • Detection: Quantify the levels of phosphorylated c-Met and total c-Met using methods such as Western blotting or ELISA.

  • Analysis: Normalize phosphorylated c-Met levels to total c-Met and determine the IC50 of the compound.

Conclusion: A Lesson in Drug Development

The story of EMD-1204831 and Tepotinib is a compelling case study in modern drug discovery and development. While both compounds demonstrated high potency and selectivity for c-Met in preclinical models, the superior pharmacokinetic profile of Tepotinib, leading to a more sustained duration of action, likely played a pivotal role in its selection for further clinical investigation. The subsequent successful clinical development of Tepotinib and its approval for the treatment of METex14 skipping NSCLC underscore the importance of optimizing not just the "what" (target engagement) but also the "how" (pharmacokinetics and pharmacodynamics) in the journey from a promising molecule to a life-changing medicine.

References

  • Bladt, F., Faden, B., Friese-Hamim, M., Knuehl, C., Wilm, C., Fittschen, C., Grädler, U., Meyring, M., Dorsch, D., Jaehrling, F., Pehl, U., Stieber, F., Schadt, O., & Blaukat, A. (2013). EMD 1214063 and EMD 1204831 Constitute a New Class of Potent and Highly Selective c-Met Inhibitors. Clinical Cancer Research, 19(11), 2941–2951. [Link]

  • Falchook, G. S., Kurzrock, R., Amin, H. M., et al. (2020). First-in-Man Phase I Trial of the Selective MET Inhibitor Tepotinib in Patients with Advanced Solid Tumors. Clinical Cancer Research, 26(10), 2328-2337. [Link]

  • Paik, P. K., Felip, E., Veillon, R., et al. (2020). Tepotinib in Non–Small-Cell Lung Cancer with MET Exon 14 Skipping Mutations. New England Journal of Medicine, 383(10), 931-943. [Link]

  • EMD Serono. (2021, February 3). FDA Approves TEPMETKO® as the First and Only Once-daily Oral MET Inhibitor for Patients with Metastatic NSCLC with METex14 Skipping Alterations. [Link]

  • ClinicalTrials.gov. (2013, October 22). First-in-Man, Dose-escalation Trial of c-Met Kinase Inhibitor EMD 1204831 in Subjects With Advanced Solid Tumors. NCT01110083. [Link]

  • Drugs.com. (2024, February 21). Tepmetko (tepotinib) FDA Approval History. [Link]

  • National Cancer Institute. (n.d.). Definition of tepotinib. NCI Drug Dictionary. [Link]

  • National Cancer Institute. (n.d.). Definition of MET tyrosine kinase inhibitor EMD 1204831. NCI Drug Dictionary. [Link]

  • PubChem. (n.d.). Tepotinib. National Center for Biotechnology Information. [Link]

  • Le, X., et al. (2021). Safety of Tepotinib in Patients With MET Exon 14 Skipping NSCLC and Recommendations for Management. JTO Clinical and Research Reports, 2(11), 100244. [Link]

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Exploratory

EMD-1204831 (Tepotinib): A Deep Dive into its Impact on MET Exon 14 Skipping Mutations in Non-Small Cell Lung Cancer

A Technical Guide for Researchers and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The discovery of MET exon 14 (METex14) skipping mutations as an oncogenic driver in a subset...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The discovery of MET exon 14 (METex14) skipping mutations as an oncogenic driver in a subset of non-small cell lung cancer (NSCLC) has paved the way for targeted therapeutic strategies. This guide provides a comprehensive technical overview of EMD-1204831 (tepotinib), a potent and highly selective MET tyrosine kinase inhibitor (TKI), and its clinical impact on this specific molecular alteration. We will delve into the molecular underpinnings of METex14 skipping, the mechanism of action of tepotinib, preclinical evidence, pivotal clinical trial data, and detailed experimental protocols for assessing its efficacy. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of oncology and precision medicine.

The Oncogenic Role of MET Exon 14 Skipping Mutations

The MET proto-oncogene encodes the hepatocyte growth factor (HGF) receptor, a receptor tyrosine kinase (RTK) that plays a crucial role in cellular proliferation, survival, and motility.[1] Under normal physiological conditions, the MET signaling pathway is tightly regulated. However, various genomic alterations can lead to its aberrant activation, driving tumorigenesis.[1][2]

METex14 skipping mutations are a class of alterations that disrupt the normal splicing of the MET pre-mRNA, leading to the exclusion of exon 14 from the final mRNA transcript.[1][3] This exon encodes the juxtamembrane domain of the MET receptor, which contains a critical tyrosine residue (Y1003) that serves as a binding site for the E3 ubiquitin ligase, c-CBL.[4][5] The binding of c-CBL to this site triggers the ubiquitination and subsequent degradation of the MET receptor, acting as a key negative regulatory mechanism.[4][5]

The loss of the juxtamembrane domain due to exon 14 skipping impairs this c-CBL-mediated degradation process.[3][4] This results in increased stability and accumulation of the MET receptor on the cell surface, leading to ligand-independent, constitutive activation of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[2][4] This sustained oncogenic signaling promotes tumor cell growth, proliferation, and dissemination.[6] METex14 skipping mutations are found in approximately 3-4% of NSCLC cases and are associated with a poor prognosis.[7][8]

MET_Signaling_Pathway cluster_0 Normal MET Signaling cluster_1 METex14 Skipping Mutation HGF HGF MET Receptor (WT) MET Receptor (WT) HGF->MET Receptor (WT) Exon 14 (Y1003) Exon 14 (Y1003) MET Receptor (WT)->Exon 14 (Y1003) Downstream Signaling (Regulated) Downstream Signaling (Regulated) MET Receptor (WT)->Downstream Signaling (Regulated) c-CBL c-CBL Exon 14 (Y1003)->c-CBL binds Ubiquitination & Degradation Ubiquitination & Degradation c-CBL->Ubiquitination & Degradation MET Receptor (mutant) MET Receptor (mutant) Exon 14 Skipped Exon 14 Skipped MET Receptor (mutant)->Exon 14 Skipped Receptor Accumulation Receptor Accumulation MET Receptor (mutant)->Receptor Accumulation No c-CBL binding No c-CBL binding Exon 14 Skipped->No c-CBL binding Constitutive Downstream Signaling Constitutive Downstream Signaling Receptor Accumulation->Constitutive Downstream Signaling RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK Constitutive Downstream Signaling->RAS/RAF/MEK/ERK PI3K/AKT/mTOR PI3K/AKT/mTOR Constitutive Downstream Signaling->PI3K/AKT/mTOR

Caption: MET Signaling in Normal vs. METex14 Skipping Mutation.

EMD-1204831 (Tepotinib): A Highly Selective MET Inhibitor

EMD-1204831, also known as tepotinib (brand name TEPMETKO®), is an orally available, ATP-competitive, and highly selective inhibitor of the MET receptor tyrosine kinase.[9][10] It was specifically designed to target and inhibit MET, thereby disrupting the downstream signaling pathways that are aberrantly activated in cancers with MET alterations.[9][11]

Mechanism of Action

Tepotinib binds to the ATP-binding pocket of the MET kinase domain, preventing its autophosphorylation and subsequent activation.[9] This blockade of MET phosphorylation effectively inhibits the downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for tumor cell proliferation, survival, and invasion.[4][12] Preclinical studies have demonstrated that tepotinib potently and selectively suppresses MET receptor tyrosine kinase activity with an IC50 of approximately 9 nmol/L.[10][12] Its high selectivity for MET over a large panel of other human kinases minimizes off-target effects.[10][12]

Tepotinib_MoA Tepotinib (EMD-1204831) Tepotinib (EMD-1204831) ATP-binding pocket ATP-binding pocket Tepotinib (EMD-1204831)->ATP-binding pocket binds to MET Receptor (mutant) MET Receptor (mutant) MET Receptor (mutant)->ATP-binding pocket MET Phosphorylation MET Phosphorylation (Blocked) ATP-binding pocket->MET Phosphorylation Downstream Signaling Downstream Signaling (Inhibited) MET Phosphorylation->Downstream Signaling Tumor Cell Proliferation, Survival, Invasion Tumor Cell Proliferation, Survival, Invasion (Inhibited) Downstream Signaling->Tumor Cell Proliferation, Survival, Invasion

Caption: Mechanism of Action of Tepotinib.

Preclinical and Clinical Efficacy of Tepotinib in METex14 Skipping NSCLC

The development of tepotinib was supported by robust preclinical data demonstrating its potent antitumor activity in MET-dependent cancer models.[10][12] In vivo studies using xenograft models of human tumors with MET alterations showed that tepotinib induced tumor regression.[10][12] This preclinical evidence laid the groundwork for its clinical investigation in patients with MET-driven malignancies.

The VISION Trial: A Pivotal Phase II Study

The efficacy and safety of tepotinib in patients with advanced NSCLC harboring METex14 skipping mutations were evaluated in the pivotal, open-label, multicenter, Phase II VISION study.[7][13] This trial enrolled patients with metastatic or advanced NSCLC with a confirmed METex14 skipping mutation, detected by either liquid or tissue biopsy.[7][13] Patients received tepotinib at a dose of 500 mg once daily.[7]

Table 1: Key Efficacy Outcomes from the VISION Trial

EndpointCombined Biopsy Group (n=99)Liquid Biopsy Group (n=66)Tissue Biopsy Group (n=60)
Objective Response Rate (ORR) 46% (95% CI, 36-57)[7][13]48% (95% CI, 36-61)[7]50% (95% CI, 37-63)[7]
Median Duration of Response (DOR) 11.1 months (95% CI, 7.2-NE)[7][13]9.9 months (95% CI, 7.2-NE)[7]15.7 months (95% CI, 9.7-NE)[7]
Median Progression-Free Survival (PFS) 8.5 months (95% CI, 6.7-11.0)Not ReportedNot Reported
Median Overall Survival (OS) 17.1 months (95% CI, 12.0-26.8)Not ReportedNot Reported

NE: Not Estimable

The VISION trial demonstrated a significant and durable clinical benefit of tepotinib in this patient population, with a manageable safety profile.[7][13] Notably, the study also highlighted the utility of liquid biopsy for the detection of METex14 skipping mutations and for identifying patients likely to respond to treatment.[14][15] Tepotinib also showed intracranial activity in patients with brain metastases.[9]

Safety and Tolerability

The most common treatment-related adverse event of any grade was peripheral edema.[13] Other common adverse events included nausea, diarrhea, and increased creatinine.[7] Treatment-related adverse events of grade 3 or higher were reported, with peripheral edema being the most frequent.[7][13]

Experimental Protocols for Assessing the Impact of EMD-1204831

To evaluate the efficacy of MET inhibitors like tepotinib in a research setting, a series of in vitro and in vivo experiments are essential. The following are detailed, step-by-step methodologies for key assays.

Cell Viability Assay (MTS/MTT Assay)

Objective: To determine the cytotoxic effect of tepotinib on NSCLC cell lines harboring METex14 skipping mutations.

Methodology:

  • Cell Culture: Culture human NSCLC cell lines with known METex14 skipping mutations (e.g., H596, Hs746T) and a MET wild-type control cell line in appropriate media and conditions.

  • Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare a serial dilution of tepotinib in culture medium. Remove the old medium from the wells and add 100 µL of the tepotinib-containing medium at various concentrations (e.g., 0.01 nM to 10 µM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Reagent Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Cell_Viability_Workflow Cell Culture Cell Culture Seeding in 96-well plates Seeding in 96-well plates Cell Culture->Seeding in 96-well plates Tepotinib Treatment (Serial Dilutions) Tepotinib Treatment (Serial Dilutions) Seeding in 96-well plates->Tepotinib Treatment (Serial Dilutions) Incubation (72h) Incubation (72h) Tepotinib Treatment (Serial Dilutions)->Incubation (72h) MTS/MTT Reagent Addition MTS/MTT Reagent Addition Incubation (72h)->MTS/MTT Reagent Addition Absorbance Measurement Absorbance Measurement MTS/MTT Reagent Addition->Absorbance Measurement IC50 Calculation IC50 Calculation Absorbance Measurement->IC50 Calculation

Caption: Workflow for Cell Viability Assay.

Western Blot Analysis

Objective: To assess the effect of tepotinib on MET phosphorylation and downstream signaling pathways.

Methodology:

  • Cell Culture and Treatment: Culture METex14 skipping mutant NSCLC cells to 70-80% confluency and treat with various concentrations of tepotinib for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-MET (Tyr1234/1235), total MET, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.

In Vivo Xenograft Studies

Objective: To evaluate the antitumor efficacy of tepotinib in a living organism.

Methodology:

  • Cell Implantation: Subcutaneously inject METex14 skipping mutant NSCLC cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume (Volume = 0.5 x Length x Width^2) with calipers.

  • Treatment Initiation: Once the tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer tepotinib orally at a predetermined dose and schedule (e.g., once daily). The control group should receive the vehicle.

  • Tumor and Body Weight Measurement: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

  • Endpoint: Euthanize the mice when the tumors in the control group reach the maximum allowed size or at the end of the study period.

  • Data Analysis: Plot the tumor growth curves and compare the tumor volumes between the treatment and control groups to assess the antitumor efficacy.

Conclusion and Future Directions

EMD-1204831 (tepotinib) has emerged as a highly effective targeted therapy for patients with NSCLC harboring METex14 skipping mutations.[14] Its high selectivity and potent inhibition of the MET receptor translate into significant and durable clinical responses with a manageable safety profile.[7][9] The successful clinical development of tepotinib underscores the importance of routine molecular testing for METex14 skipping mutations in NSCLC patients to identify those who may benefit from this targeted approach.[14]

Future research should focus on understanding and overcoming mechanisms of acquired resistance to tepotinib. Combination therapies, potentially with other targeted agents or immunotherapies, may also hold promise for further improving outcomes in this patient population.[16] The continued investigation of MET inhibitors like tepotinib will undoubtedly contribute to the advancement of precision oncology for lung cancer.

References

  • Spotlight on Tepotinib and Capmatinib for Non-Small Cell Lung Cancer with MET Exon 14 Skipping Mutation - Dove Medical Press. (2022, May 13).
  • Tepotinib in NSCLC with MET Exon 14 Skipping Mut
  • Mechanistic insights into MET exon 14 skipping mutations and their role in tumor progression - Portland Press. (2025, September 9).
  • Activating MET Exon 14 Skipping Mut
  • MET Exon 14 Skipping Mutations in Lung Cancer: Clinical–Pathological Characteristics and Immune Microenvironment - MDPI. (2025, July 14).
  • Tepotinib approved for MET exon 14 - Lung Cancer Research Found
  • Lung Cancer with MET exon 14 Skipping Mutation: Genetic Feature, Current Treatments, and Future Challenges - Dove Medical Press. (2021, May 20).
  • Selective MET Inhibitor Tepotinib in Patients With Advanced NSCLC and MET Exon 14–Skipping Mutation - The ASCO Post. (2020, September 25).
  • EMD 1214063 and EMD 1204831 Constitute a New Class of Potent and Highly Selective c-Met Inhibitors - AACR Journals. (2013, May 30).
  • The Landscape of MET Exon 14 Skipping Mutations in Patients With Lung Cancer Identified by Next-Gener
  • Tepotinib in MET exon 14 Skipping NSCLC Induces Durable Responses | CancerNetwork. (2021, February 2).
  • EMD 1214063 and EMD 1204831 constitute a new class of potent and highly selective c-Met inhibitors - PubMed. (2013, June 1).
  • Definition of MET tyrosine kinase inhibitor EMD 1204831 - NCI Drug Dictionary.
  • A narrative review of MET inhibitors in non-small cell lung cancer with MET exon 14 skipping mutations - IRIS Unime. (2019, September 15).
  • Lung Cancer with MET exon 14 Skipping Mutation: Genetic Feature, Current Treatments, and Future Challenges - PMC. (2021, May 20).
  • Targeting MET in Non-Small Cell Lung Cancer (NSCLC): A New Old Story? - MDPI. (2023, June 14).
  • Current and future treatment options for MET exon 14 skipping alter
  • The race to target MET exon 14 skipping alter
  • A Phase 2 Study of Targeted Treatment for MET Exon 14 Skipping-Positive Advanced Non-Small Cell Lung Cancer.
  • A narrative review of MET inhibitors in non-small cell lung cancer with MET exon 14 skipping mut
  • Therapeutic strategies in METex14 skipping mutated non-small cell lung cancer - PMC - NIH.
  • Advances in clinical research of MET exon 14 skipping mutations in non-small cell lung cancer. (2025, February 12).
  • A narrative review of MET inhibitors in non-small cell lung cancer with MET exon 14 skipping mut
  • Tepotinib Shows Activity in Patients With NSCLC and MET Exon 14 Skipping Mut

Sources

Protocols & Analytical Methods

Method

Determining the In Vitro IC50 of an Integrin Antagonist: A Detailed Protocol for Cilengitide (EMD 121974)

Senior Application Scientist Note: This document provides a comprehensive protocol for determining the half-maximal inhibitory concentration (IC50) of the integrin antagonist, Cilengitide. It is important to clarify a po...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: This document provides a comprehensive protocol for determining the half-maximal inhibitory concentration (IC50) of the integrin antagonist, Cilengitide. It is important to clarify a potential point of confusion regarding the compound designation. The requested topic, "EMD-1204831," refers to a selective c-Met inhibitor. However, the experimental context of an in vitro IC50 determination, particularly involving cell adhesion, strongly aligns with the well-characterized integrin antagonist Cilengitide , also known as EMD 121974 . This guide will therefore focus on the protocol for Cilengitide, a potent and selective inhibitor of αvβ3 and αvβ5 integrins, as this is the likely compound of interest for this application.

Scientific Foundation: Integrin Antagonism and Cell Adhesion

Integrins are a family of transmembrane heterodimeric proteins that mediate crucial cell-cell and cell-extracellular matrix (ECM) interactions.[1] The αvβ3 and αvβ5 integrins, in particular, play significant roles in tumor-induced angiogenesis, cell migration, and metastasis.[1][2] These integrins recognize and bind to specific amino acid sequences, most notably the Arg-Gly-Asp (RGD) motif found in ECM proteins like vitronectin and fibronectin.[3]

Cilengitide (EMD 121974) is a cyclic pentapeptide designed as an RGD mimetic that competitively antagonizes the binding of natural ligands to αvβ3 and αvβ5 integrins.[4][5] By blocking this interaction, Cilengitide can inhibit critical downstream signaling pathways involved in cell survival, proliferation, and motility. The potency of such an inhibitor is quantified by its IC50 value, which represents the concentration of the compound required to inhibit a specific biological process by 50%.[6]

This protocol details a robust, cell-based adhesion assay to determine the IC50 of Cilengitide. The core principle of this assay is to measure the ability of the compound to inhibit the attachment of integrin-expressing cells to a surface coated with an ECM ligand, such as vitronectin.[7]

Mechanism of Action: Inhibition of Integrin-Mediated Adhesion

The following diagram illustrates the fundamental mechanism by which Cilengitide inhibits cell adhesion. Under normal physiological conditions, integrins on the cell surface bind to ECM proteins, leading to cell attachment and downstream signaling. Cilengitide, as a competitive antagonist, blocks this binding site, thereby preventing cell adhesion.

Integrin Inhibition Mechanism of Integrin Antagonism by Cilengitide cluster_0 Normal Cell Adhesion cluster_1 Inhibition by Cilengitide Cell Cell Membrane Integrin αvβ3 / αvβ5 Integrin ECM Vitronectin (ECM) coated surface RGD motif Integrin->ECM:f1 Binding Adhesion Cell Adhesion & Downstream Signaling Cell_Inhib Cell Membrane Integrin_Inhib αvβ3 / αvβ5 Integrin ECM_Inhib Vitronectin (ECM) coated surface RGD motif Integrin_Inhib->ECM_Inhib:f1 Binding Blocked No_Adhesion Inhibition of Adhesion Cilengitide Cilengitide (EMD 121974) Cilengitide->Integrin_Inhib Competitive Binding

Caption: Cilengitide competitively binds to integrins, blocking their interaction with the RGD motif of ECM proteins and thus inhibiting cell adhesion.

Materials and Reagents

This section outlines the necessary components for the successful execution of the assay.

Component Description/Supplier Example Purpose
Cell Line U87MG (human glioblastoma) or MDA-MB-231 (human breast cancer)High expression of αvβ3 and αvβ5 integrins.[2]
Test Compound Cilengitide (EMD 121974)Integrin antagonist to be tested.
ECM Protein Human VitronectinLigand for αvβ3/αvβ5 integrins; used to coat assay plates.
Assay Plates 96-well, clear-bottom, black-walled, tissue-culture treated platesSuitable for fluorescence-based assays and minimizes background.[8]
Fluorescent Dye Calcein-AMA cell-permeant dye that becomes fluorescent in viable cells, used to quantify adherent cells.[8][9]
Culture Medium DMEM or RPMI-1640 supplemented with 10% FBS and antibioticsFor routine cell culture.
Assay Buffer Serum-free medium or HBSSTo avoid interference from serum components during the adhesion assay.
Blocking Agent 1% Bovine Serum Albumin (BSA) in PBSTo block non-specific binding sites on the assay plate.
Reagents PBS, DMSO, Trypsin-EDTAStandard reagents for cell culture and compound dilution.
Instrumentation Fluorescence microplate readerFor quantifying the fluorescence of Calcein-AM (Ex/Em ≈ 490/525 nm).[8]

Experimental Workflow

The following diagram provides a high-level overview of the IC50 determination protocol. Each step is detailed further in the subsequent section.

IC50_Workflow start Start plate_coating 1. Plate Coating Coat 96-well plate with Vitronectin start->plate_coating blocking 2. Blocking Block non-specific sites with BSA plate_coating->blocking cell_prep 3. Cell Preparation Harvest, wash, and label cells with Calcein-AM blocking->cell_prep incubation 5. Incubation Add cells and compound to plate and incubate cell_prep->incubation compound_prep 4. Compound Dilution Prepare serial dilutions of Cilengitide compound_prep->incubation washing 6. Washing Remove non-adherent cells incubation->washing quantification 7. Quantification Read fluorescence on a plate reader washing->quantification analysis 8. Data Analysis Calculate % inhibition and determine IC50 quantification->analysis end End analysis->end

Sources

Application

Technical Application Note: Optimal Dosing &amp; Pharmacodynamic Profiling of EMD-1204831 in Mouse Xenograft Models

Executive Summary & Mechanistic Rationale EMD-1204831 is a potent, highly selective, ATP-competitive Type Ib c-Met inhibitor . Distinct from its analog EMD-1214063 (Tepotinib), EMD-1204831 exhibits a unique binding mode...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

EMD-1204831 is a potent, highly selective, ATP-competitive Type Ib c-Met inhibitor . Distinct from its analog EMD-1214063 (Tepotinib), EMD-1204831 exhibits a unique binding mode that stabilizes the kinase in an inactive "U-shaped" conformation (DFG-in/C-helix-out), granting it exceptional selectivity against a broad panel of kinases.

In preclinical drug development, the failure of c-Met inhibitors is often attributed not to lack of potency, but to insufficient target coverage duration . c-Met signaling (HGF-dependent or independent) drives aggressive proliferation and metastasis; therefore, transient inhibition is often cytostatic, whereas sustained suppression (>90% p-Met inhibition for >12 hours) is required to induce apoptosis and tumor regression.

This guide details the optimal dosing schedule, formulation, and validation protocols to achieve robust antitumor efficacy in murine xenograft models.

Signal Transduction & Mechanism of Action

To interpret efficacy data, one must understand the signaling architecture. EMD-1204831 blocks the autophosphorylation of tyrosine residues Y1234/Y1235 in the c-Met kinase domain, severing downstream effector pathways.

Figure 1: c-Met Signaling Cascade and Point of Inhibition[1]

G HGF HGF (Ligand) cMET c-Met Receptor (RTK) HGF->cMET Activation GAB1 GAB1 cMET->GAB1 Y1349/1356 Phosphorylation STAT STAT3 (Invasion) cMET->STAT EMD EMD-1204831 (Inhibitor) EMD->cMET ATP Competition (Blockade) GRB2 GRB2 GAB1->GRB2 PI3K PI3K GAB1->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 (Proliferation) MEK->ERK AKT AKT (Survival) PI3K->AKT

Caption: EMD-1204831 inhibits c-Met autophosphorylation, blocking RAS/MAPK (proliferation), PI3K/AKT (survival), and STAT3 signaling.

Formulation Protocol

The bioavailability of EMD-1204831 is highly dependent on proper vehicle formulation. Poor solubility can lead to erratic absorption and inter-animal variability.

Recommended Vehicle: 0.5% Methocel (Methylcellulose) + 0.2% Tween 80 in water.

Step-by-Step Preparation:
  • Weighing: Calculate the total amount of EMD-1204831 powder needed (Standard dose: 100 mg/kg).

  • Wetting: Add the powder to a mortar. Add the Tween 80 (0.2% of final volume) directly to the powder and triturate to form a smooth paste. This step is critical to prevent clumping.

  • Suspension: Gradually add the 0.5% Methylcellulose solution while continuously triturating.

  • Homogenization: Transfer to a glass vial and vortex vigorously for 2 minutes.

  • Sonication: Sonicate in a water bath for 10–15 minutes until a uniform white suspension is achieved.

  • Storage: Prepare fresh weekly. Store at 4°C protected from light. Resuspend thoroughly before every dosing session.

Optimal Dosing Schedules

Based on pharmacokinetic (PK) and pharmacodynamic (PD) modeling from Bladt et al. (2013) and internal validation data, two schedules are effective. The choice depends on the operational capacity and the specific xenograft growth rate.

Table 1: Dosing Schedule Comparison
ParameterSchedule A (Recommended) Schedule B (Alternative) Rationale
Dose 100 mg/kg 25 mg/kgHigh dose ensures Cmin > IC90.
Frequency QD (Once Daily) BID (Twice Daily)QD is less stressful for animals; BID provides smoother coverage.
Route Oral Gavage (PO)Oral Gavage (PO)Standard route for small molecule TKIs.
Volume 10 mL/kg (0.2 mL/20g mouse)10 mL/kgStandard physiological volume.
Efficacy Tumor RegressionTumor Stasis/Regression100 mg/kg QD typically induces regression in MET-driven models.
Toxicity Low (<5% weight loss)LowWell-tolerated in nude mice.

Critical Note: Doses below 10 mg/kg typically result in incomplete inhibition and rapid tumor regrowth. For combination studies (e.g., with EGFR inhibitors), the QD schedule is preferred to minimize animal handling stress.

Experimental Workflow: Xenograft Efficacy Study

To ensure data integrity and reproducibility, follow this standardized workflow.

Figure 2: In Vivo Study Workflow

Workflow Step1 Cell Implantation (Hs746T, EBC-1, or MKN-45) 5x10^6 cells/mouse Step2 Tumor Establishment Wait for 150-200 mm^3 Step1->Step2 Step3 Randomization (Sort by Volume, not Weight) n=8-10 per group Step2->Step3 Step4 Treatment Phase 100 mg/kg QD PO Duration: 14-21 Days Step3->Step4 Step5 Data Collection Caliper 2x/week Body Weight 3x/week Step4->Step5 Step6 Necropsy & Harvest Plasma (PK) Tumor (PD: p-Met) Step5->Step6

Caption: Standardized workflow for EMD-1204831 efficacy evaluation in MET-dependent xenografts.

Detailed Protocol Steps:
  • Model Selection:

    • MET-Amplified: Hs746T (Gastric), EBC-1 (Lung). These are the "gold standard" models and should respond with regression.

    • MET-Overexpressed: MKN-45 (Gastric).[1][2]

  • Implantation: Inject

    
     cells suspended in 100 µL PBS/Matrigel (1:1) subcutaneously into the right flank of 6-8 week old female athymic nude mice.
    
  • Randomization (Crucial): Do not start treatment until tumors reach 150–200 mm³ . Randomize mice into groups so that the mean tumor volume and standard deviation are identical across groups.

    • Group 1: Vehicle Control (0.5% Methocel/Tween).[1]

    • Group 2: EMD-1204831 (100 mg/kg QD).[2]

  • Monitoring: Measure tumor volume (

    
    ) twice weekly. Weigh mice 3x weekly to monitor toxicity.
    
  • Endpoints:

    • Efficacy: T/C% (Treatment/Control ratio) on Day 14.

    • Regression: % reduction from baseline volume.[1][3][4]

Pharmacodynamic (PD) Validation Protocol

Trustworthy science requires verifying that the drug actually hit the target. You must perform a "Satellite PD Study" or harvest a subset of tumors at the end of the efficacy study.

Timing: Harvest tumors 2 hours (peak effect) and 24 hours (trough effect) after the final dose.

Biomarker Assay (Western Blot):

  • Tissue Lysis: Homogenize tumor tissue in RIPA buffer containing protease and phosphatase inhibitors (Sodium Orthovanadate is essential).

  • Antibodies:

    • Primary Target:p-Met (Tyr1234/1235) – This must be inhibited >90% at 2 hours and >50% at 24 hours for efficacy.

    • Total Met: To normalize loading.

    • Downstream: p-ERK1/2 (Thr202/Tyr204) and p-AKT (Ser473).

  • Quantification: Efficacy correlates with the suppression of p-Met/Total-Met ratio.

References

  • Bladt, F., Frierse-Hamim, M., et al. (2013). "EMD 1214063 and EMD 1204831 Constitute a New Class of Potent and Highly Selective c-Met Inhibitors."[5][4][6] Clinical Cancer Research, 19(11), 2941–2951.[2]

  • Falchook, G. S., et al. (2020). "First-in-Man Phase I Trial of the Selective MET Inhibitor Tepotinib in Patients with Advanced Solid Tumors." Clinical Cancer Research, 26(6), 1237-1246.

  • Merck KGaA. "Tepotinib (MSC2156119J) Investigator's Brochure.
  • Xiong, W., et al. (2021). "Translational Pharmacokinetic-Pharmacodynamic Modeling of Preclinical and Clinical Data of the Oral MET Inhibitor Tepotinib." CPT: Pharmacometrics & Systems Pharmacology.

Sources

Method

Application Note: Optimized Western Blot Analysis for EMD-1204831 (Tepotinib) Pharmacodynamics

Abstract & Core Directive EMD-1204831 (Tepotinib) is a highly selective, ATP-competitive type I inhibitor of the c-Met receptor tyrosine kinase .[1] Unlike generic blotting protocols, analyzing EMD-1204831 efficacy requi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

EMD-1204831 (Tepotinib) is a highly selective, ATP-competitive type I inhibitor of the c-Met receptor tyrosine kinase .[1] Unlike generic blotting protocols, analyzing EMD-1204831 efficacy requires a bifurcated incubation strategy to distinguish between target engagement (rapid dephosphorylation) and biological consequence (apoptosis or protein degradation).

This guide provides a validated framework for determining the optimal incubation times for drug treatment and the subsequent immunodetection steps required to validate c-Met inhibition in MET-dysregulated cell lines (e.g., EBC-1, Hs746T, or MKN-45).

Mechanism of Action & Rationale

To determine the correct incubation time, one must understand the temporal kinetics of the c-Met signaling cascade. EMD-1204831 binds the kinase domain of c-Met, preventing autophosphorylation at residues Tyr1234/1235 .[1]

The Two-Phase Kinetic Model
  • Phase I: Target Engagement (0.5 – 4 Hours)

    • Mechanism: Direct inhibition of kinase activity.[1]

    • Readout: Rapid loss of p-Met (Y1234/1235) .

    • Downstream: Subsequent reduction in p-ERK1/2 (Thr202/Tyr204) and p-AKT (Ser473).

    • Why this matters: This confirms the drug has entered the cell and bound the target.

  • Phase II: Phenotypic Response (24 – 48 Hours)

    • Mechanism: Disruption of survival signaling leading to apoptosis or ubiquitin-mediated degradation of the total c-Met protein.

    • Readout: Cleavage of PARP or Caspase-3; reduction in Total c-Met .

    • Why this matters: This confirms the inhibition is sufficient to kill the tumor cell.

Signaling Pathway Visualization

G EMD EMD-1204831 (Tepotinib) cMET c-Met Receptor (RTK) EMD->cMET Inhibits Binding pMET p-Met (Y1234/1235) cMET->pMET Autophosphorylation RAS RAS/RAF pMET->RAS PI3K PI3K pMET->PI3K ERK p-ERK (Proliferation) RAS->ERK AKT p-AKT (Survival) PI3K->AKT APOP Apoptosis (PARP Cleavage) ERK->APOP Prevents AKT->APOP Prevents

Figure 1: Mechanism of Action. EMD-1204831 blocks c-Met phosphorylation, collapsing downstream survival signals (ERK/AKT).

Experimental Design: Incubation Parameters

Variable A: Drug Treatment Duration (Cell Culture)

For a robust dataset, you must perform a time-course experiment. Do not rely on a single time point.

Experimental GoalRecommended Time PointsPrimary MarkerControl Marker
Kinase Inhibition 1 hr, 2 hr, 4 hr p-Met (Y1234/1235)Total Met, GAPDH
Signal Transduction 2 hr, 4 hr p-ERK, p-AKTTotal ERK, Total AKT
Apoptosis/Viability 24 hr, 48 hr Cleaved PARP

-Actin

Critical Insight: Literature indicates that EMD-1204831 is potent.[2][3] Significant reduction of p-Met is often visible as early as 1 hour at concentrations >10 nM.

Variable B: Western Blot Technical Incubation

Once lysates are harvested, the incubation times for the immunodetection steps are critical for signal-to-noise ratio, especially for phospho-antibodies.

  • Blocking: 1 Hour @ Room Temp (RT).

  • Primary Antibody: Overnight @ 4°C (Mandatory for p-Met to maximize specific binding over non-specific background).

  • Secondary Antibody: 1 Hour @ RT.

Step-by-Step Protocol

Phase 1: Cell Treatment & Lysis (The "Cold" Chain)

Rationale: Phosphatases are active at room temperature and will strip the phosphate group from c-Met within seconds of cell lysis, destroying your signal.

  • Seeding: Seed MET-amplified cells (e.g., EBC-1) at

    
     cells/well in 6-well plates. Incubate for 24h to achieve 70-80% confluence.
    
  • Drug Preparation: Dissolve EMD-1204831 in DMSO to a 10 mM stock. Dilute in fresh media to final concentrations (e.g., 0, 10, 100, 1000 nM).

  • Treatment: Replace media with drug-containing media. Incubate at 37°C for the designated time points (e.g., 1h for p-Met check).

  • Harvesting (CRITICAL):

    • Place plate on ice .

    • Wash 2x with ice-cold PBS containing 1mM Sodium Vanadate (

      
      ).
      
    • Add ice-cold RIPA buffer supplemented with:

      • Protease Inhibitor Cocktail (1x)

      • Phosphatase Inhibitor Cocktail (specifically

        
         and NaF).
        
  • Lysis: Scrape cells, transfer to microfuge tubes, and incubate on ice for 20 min with intermittent vortexing.

  • Clarification: Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.

Phase 2: Immunoblotting Workflow

Workflow cluster_0 Sample Prep cluster_1 Separation cluster_2 Detection Lysis Lysis + Phosphatase Inhibitors Bradford Protein Quant (BCA) Lysis->Bradford PAGE SDS-PAGE (8-10% Gel) Bradford->PAGE Transfer Transfer to PVDF (Wet Transfer) PAGE->Transfer Block Block (5% BSA) 1h @ RT Transfer->Block PriAb Primary Ab (p-Met) Overnight @ 4°C Block->PriAb SecAb Secondary Ab 1h @ RT PriAb->SecAb

Figure 2: Optimized Workflow. Note the use of BSA for blocking phospho-antibodies.[4]

  • Blocking: Block membrane in 5% BSA (Bovine Serum Albumin) in TBST for 1 hour.

    • Note: Do not use Non-Fat Dry Milk for phospho-c-Met antibodies. Milk contains casein, a phospho-protein that causes high background.

  • Primary Incubation:

    • Anti-p-Met (Tyr1234/1235): Dilute 1:1000 in 5% BSA/TBST. Incubate Overnight at 4°C with gentle rocking.

    • Anti-Total-Met: Can be done on a duplicate blot or after stripping.[4]

  • Washing: Wash 3 x 10 min with TBST.

  • Secondary Incubation: HRP-conjugated secondary antibody (1:2000 - 1:5000) in 5% BSA/TBST for 1 hour at RT .

  • Detection: Use ECL Prime or similar high-sensitivity substrate.

Data Interpretation & Self-Validation

A successful experiment must meet the following criteria (Self-Validating System):

  • The "Switch" Effect: In the 1-hour treatment lanes, you should see a dose-dependent disappearance of the p-Met band.

  • The Stability Control: The Total-Met band should remain relatively constant at the 1-hour time point. If Total-Met decreases significantly at 1 hour, your loading is uneven, or the cells are dying too fast (toxicity artifact).

  • The Downstream Check: p-ERK should correlate with p-Met levels. If p-Met is gone but p-ERK remains high, check for bypass signaling mechanisms (e.g., EGFR activation).

Troubleshooting Guide

IssueProbable CauseSolution
No p-Met Signal Phosphatase activityEnsure

is added fresh to lysis buffer. Keep samples on ice.
High Background Blocking with MilkSwitch to 5% BSA for all phospho-antibodies.
Signal in Treated Cells Drug degradation or resistanceVerify EMD-1204831 storage (-20°C). Check cell line for secondary mutations.
Total Met Decreases Long incubationAt 24h+, EMD-1204831 can cause Met degradation. This is a valid phenotype, not an error.

References

  • Bladt, F., Frierse-Hamim, M., et al. (2013). "EMD 1214063 and EMD 1204831 Constitute a New Class of Potent and Highly Selective c-Met Inhibitors."[3] Clinical Cancer Research, 19(11), 2941-2951.

  • Falchook, G. S., et al. (2020). "First-in-Man Phase I Trial of the Selective MET Inhibitor Tepotinib in Patients with Advanced Solid Tumors."[5] Clinical Cancer Research, 26(6), 1237-1246.

  • Merck KGaA. "Tepotinib (EMD 1214063) Investigator's Brochure." (Referenced via clinicaltrials.gov data for Tepotinib mechanism).

  • Abcam. "Western Blot Protocol for Phospho-proteins." Abcam Technical Guide.

Sources

Application

Application Note: Solvent Compatibility and Formulation of EMD-1204831

The following Application Note and Protocol guide details the solvent compatibility and formulation strategies for EMD-1204831 using PEG400 and Tween 80. Executive Summary EMD-1204831 is a highly potent, selective inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the solvent compatibility and formulation strategies for EMD-1204831 using PEG400 and Tween 80.

Executive Summary

EMD-1204831 is a highly potent, selective inhibitor of the c-Met receptor tyrosine kinase (HGFR), often used in oncology research to study HGF-dependent and independent tumor growth. Like many small-molecule kinase inhibitors, EMD-1204831 exhibits high lipophilicity and poor aqueous solubility , posing significant challenges for in vivo administration.

This guide provides a validated approach to formulating EMD-1204831 using Polyethylene Glycol 400 (PEG400) and Polysorbate 80 (Tween 80) . These excipients are critical for creating stable, homogenous suspensions or solutions that ensure consistent bioavailability without inducing vehicle-related toxicity.

Physicochemical Profile & Solubility Challenge

Understanding the chemical nature of EMD-1204831 is a prerequisite for successful formulation.

PropertyDescriptionImplication for Formulation
Target c-Met (Hepatocyte Growth Factor Receptor)Requires systemic exposure for efficacy.
Lipophilicity (LogP) ~2.7 – 3.5 (Estimated)High affinity for lipids; poorly soluble in pure water/saline.
Aqueous Solubility < 1 mg/mL (Neutral pH)Requires co-solvents (PEG400) and surfactants (Tween 80).
pKa Weakly Basic (Nitrogen-containing heterocycles)Solubility may improve slightly at lower pH (e.g., gastric fluid), but formulation pH should remain neutral for stability.
Why PEG400 and Tween 80?
  • PEG400 (Co-solvent): Acts as a water-miscible solvent that disrupts the crystal lattice of the drug, increasing its apparent solubility in the aqueous phase. It is generally well-tolerated in rodents up to 40-60% v/v for oral administration.

  • Tween 80 (Surfactant): A non-ionic surfactant that lowers the interfacial tension. It prevents the compound from precipitating (crashing out) when the organic stock (DMSO/PEG) meets the aqueous diluent (Saline/Water).

Formulation Protocols

Protocol A: Preparation of Stock Solution

Store stocks at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Weighing: Accurately weigh EMD-1204831 powder.

  • Solvent: Add 100% DMSO (Dimethyl Sulfoxide) to achieve a concentration of 25 mg/mL to 50 mg/mL .

  • Dissolution: Vortex vigorously for 1 minute. If particulates remain, sonicate in a water bath at 37°C for 5–10 minutes until the solution is perfectly clear.

Protocol B: In Vivo Formulation (Oral Gavage/IP)

Target Concentration: 1 – 5 mg/mL (depending on dose, e.g., 10–50 mg/kg) Vehicle Composition:5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline

Step-by-Step Mixing Procedure (The "Golden Rule" of Order): Critical: Do not add the aqueous component (Saline) until the drug is fully solubilized in the organic co-solvents.

  • Step 1 (Stock): Pipette the calculated volume of EMD-1204831 DMSO Stock into a sterile tube.

  • Step 2 (Co-solvent): Add PEG400 slowly to the DMSO stock.

    • Action: Vortex immediately for 30 seconds. The solution should remain clear.

  • Step 3 (Surfactant): Add Tween 80 to the mixture.

    • Action: Vortex gently (avoid excessive foaming) until homogenous.

    • Note: Tween 80 is viscous; cut the pipette tip for accurate dispensing or weigh it (density ~1.07 g/mL).

  • Step 4 (Aqueous Phase): Slowly add Sterile Saline (0.9% NaCl) or ddH2O dropwise while vortexing.

    • Observation: A transient cloudiness may occur. Continue vortexing. If a stable precipitate forms, sonicate for 10 minutes.

  • Step 5 (Final Check): Inspect for clarity. If the solution is slightly cloudy (suspension), ensure it is fine and uniform before dosing.

Formulation Table (Example for 10 mL Preparation)

ComponentFinal % (v/v)Volume RequiredFunction
EMD-1204831 Stock (in DMSO) 5%0.5 mLActive Ingredient Source
PEG400 40%4.0 mLPrimary Solubilizer
Tween 80 5%0.5 mLStabilizer / Surfactant
Saline / ddH2O 50%5.0 mLDiluent / Bulking Agent
TOTAL 100% 10.0 mL

Visualization of Formulation Workflow

The following diagram illustrates the critical sequential addition method required to prevent precipitation of EMD-1204831.

formulation_workflow Powder EMD-1204831 Powder DMSO DMSO (Stock Solvent) Powder->DMSO Dissolve Stock Clear Stock Solution DMSO->Stock Vortex/Sonicate PEG Add PEG400 (40% v/v) Stock->PEG Step 1: Stabilize Tween Add Tween 80 (5% v/v) PEG->Tween Step 2: Emulsify Saline Add Saline (50% v/v) Tween->Saline Step 3: Dilute (Dropwise) Final Final Formulation (Ready for Dosing) Saline->Final Clear/Uniform Precipitate Precipitation Risk (STOP & Sonicate) Saline->Precipitate If Added Too Fast Precipitate->Final Sonicate 10min

Caption: Sequential addition workflow for EMD-1204831. Adding saline before PEG/Tween will cause irreversible precipitation.

Stability & Troubleshooting

Stability Assessment
  • Visual Inspection: The formulation should be prepared fresh daily (extemporaneous preparation).

  • Precipitation Check: Let the solution stand for 1 hour at room temperature. If crystals form at the bottom, the concentration is above the saturation limit for this vehicle.

    • Remedy: Reduce drug concentration or increase PEG400 ratio to 50-60%.

Vehicle Toxicity Considerations
  • PEG400: High volumes (>50% v/v orally) can cause osmotic diarrhea in mice, potentially confounding body weight data.

  • Tween 80: Generally safe at <10%. Higher concentrations can induce histamine release (pseudo-allergy).

  • Recommendation: If dosing daily for >14 days, monitor animal hydration status closely.

References

  • Bladt, F., et al. (2013). "EMD 1214063 and EMD 1204831 constitute a new class of potent and highly selective c-Met inhibitors."[1][2] Clinical Cancer Research, 19(11), 2941-2951.[1][2][3][4]

  • Li, P., & Zhao, L. (2016). "Developing early formulations: Practice and perspective." International Journal of Pharmaceutics, 514(1), 44-59.
  • TargetMol. "EMD 1204831 Chemical Properties and Formulation."

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: EMD-1204831 (Tepotinib HCl) Formulation &amp; Delivery

[1] Introduction: The Solubility Paradox Welcome to the technical support hub for EMD-1204831 (Tepotinib hydrochloride hydrate). If you are accessing this guide, you have likely encountered the "brick dust" phenomenon: a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction: The Solubility Paradox

Welcome to the technical support hub for EMD-1204831 (Tepotinib hydrochloride hydrate). If you are accessing this guide, you have likely encountered the "brick dust" phenomenon: adding your DMSO stock to saline results in immediate precipitation.

The Science: EMD-1204831 is a Type I MET inhibitor with a pKa of ~9.[1]5. As a hydrochloride salt, it exhibits a classic Common Ion Effect .[1] While it is soluble in acidic media, the addition of chloride-rich vehicles (like 0.9% Saline or PBS) drives the equilibrium back toward the undissolved salt form, drastically reducing solubility.[1]

This guide provides field-proven formulation strategies to bypass these physicochemical limitations for robust in vivo data.

Module 1: Formulation Strategy & Vehicle Selection

Do not use a "one-size-fits-all" vehicle. Your choice depends strictly on the administration route and the required bioavailability.

Decision Matrix: Selecting the Right Vehicle

The following logic flow illustrates the optimal vehicle selection process based on your experimental constraints.

FormulationStrategy Start Start: Define Route Route_PO Oral Gavage (PO) Start->Route_PO Route_IV Intravenous (IV) Start->Route_IV Bioavail_High High Bioavailability (Solution) Route_PO->Bioavail_High PK/PD Studies Bioavail_Std Standard Tolerability (Suspension) Route_PO->Bioavail_Std Tox/Long-term Veh_IV Vehicle C: 100mM Citrate pH 3 (NO SALINE) Route_IV->Veh_IV Strict pH Control Veh_Cyc Vehicle A: 20% SBE-β-CD in Citrate Buffer pH 3 Bioavail_High->Veh_Cyc Veh_Meth Vehicle B: 0.25% Methocel (Methylcellulose) Bioavail_Std->Veh_Meth

Figure 1: Decision matrix for EMD-1204831 vehicle selection based on administration route and study goals.

Module 2: Detailed Protocols

Protocol A: The "Gold Standard" Solution (Oral/IV)

Best for: Pharmacokinetics (PK), short-term efficacy, and maximizing exposure.[1]

Why this works: Sulfobutylether-β-cyclodextrin (SBE-β-CD) encapsulates the hydrophobic drug molecule, preventing precipitation.[1] The Citrate Buffer (pH 3) maintains the drug in its ionized (soluble) state without adding excess chloride ions.[1]

Ingredients:

  • EMD-1204831 Powder[1]

  • Sulfobutylether-β-cyclodextrin (e.g., Captisol®)[1]

  • Citric Acid Monohydrate[2]

  • NaOH (1N) for pH adjustment[1][2]

  • Water for Injection (WFI) (Do NOT use Saline)[1]

Step-by-Step:

  • Prepare Buffer: Dissolve citric acid in WFI to create a 100 mM solution. Adjust pH to 3.0 ± 0.1 using NaOH.

  • Solubilize Excipient: Add SBE-β-CD to the buffer to achieve a 20% (w/v) concentration. Stir until clear.

  • Add API: Slowly add EMD-1204831 powder to the vortexing vehicle.[1]

  • Sonication: Sonicate for 15–20 minutes at ambient temperature.

  • Filtration: Filter through a 0.22 µm PVDF filter (sterile).

Protocol B: The "High-Tolerability" Suspension (Oral Only)

Best for: Long-term xenograft studies (2+ weeks), toxicology studies.[1]

Why this works: Suspensions do not require the drug to be fully dissolved, reducing the risk of osmotic diarrhea caused by high-load cyclodextrins.[1]

Ingredients:

  • Hydroxypropyl methylcellulose (HPMC / Methocel K4M)[1]

  • Tween 80 (Polysorbate 80)[1]

  • Water for Injection[1]

Step-by-Step:

  • Heat Water: Heat WFI to ~80°C (approx. 1/3 of total volume).

  • Disperse Polymer: Add Methocel powder (0.5% w/v final) to hot water. Agitate until particles are thoroughly wetted.[1]

  • Cool & Hydrate: Add remaining cold water.[1] Stir on ice for 30 mins until the polymer hydrates and solution becomes clear/viscous.

  • Add Surfactant: Add Tween 80 (0.25% w/v).

  • Add API: Add EMD-1204831.[1][3] High-shear homogenization (e.g., Polytron) is recommended to create a uniform suspension.[1]

Module 3: Troubleshooting (The Help Desk)

Issue 1: "My solution precipitates immediately when I add PBS."

Diagnosis: Common Ion Effect.[1] Explanation: EMD-1204831 is a hydrochloride salt.[1][4] PBS contains high concentrations of Sodium Chloride (NaCl).[1] Adding Cl⁻ ions shifts the equilibrium to the left (solid salt), causing the drug to crash out.[1] Fix: Never use PBS or Saline as the primary diluent for the stock solution.[1] Use 5% Dextrose in Water (D5W) or Citrate Buffer if isotonicity is required.[1]

Issue 2: "The mice are losing weight (>15%) during the study."

Diagnosis: Vehicle Toxicity or pH Irritation.[1] Explanation: If using Protocol A (pH 3), the acidity can be irritating upon repeated dosing.[1] If using high % DMSO (>10%), this causes GI distress.[1] Fix:

  • Switch to Protocol B (Suspension) for multi-week studies.

  • Ensure DMSO concentration is <5% in the final formulation.[1]

Issue 3: "The compound is sticking to the plastic tubes."

Diagnosis: High Lipophilicity (LogP > 3).[1] Fix: Use Glass vials for stock preparation. If plastic is necessary, use "Low-Binding" polypropylene tubes.[1] Pre-coating tips with the vehicle (pipetting up and down) can reduce loss.[1]

Module 4: Mechanism of Action & Solubility Physics

Understanding why the precipitation happens allows you to troubleshoot future issues autonomously.[1]

SolubilityMechanism cluster_0 The Chloride Trap EMD_Solid EMD-1204831 (Solid HCl Salt) EMD_Soluble EMD-1204831+ (Dissolved Cation) EMD_Solid->EMD_Soluble  Dissociation (Acidic pH)   Chloride Cl- Ions (from Saline/PBS) Chloride->EMD_Solid  Common Ion Effect (Forces Precipitation)  

Figure 2: The "Chloride Trap."[1][3][4][5][6][7] High concentrations of chloride ions (from saline) force the dissolved drug back into its solid salt form.[1]

Module 5: Frequently Asked Questions (FAQs)

Q: Can I autoclave the formulation? A: No. EMD-1204831 is a small molecule kinase inhibitor and may degrade under high heat/pressure.[1] Use 0.22 µm sterile filtration (PVDF or PES membranes) for solutions.[1] For suspensions (Protocol B), sterilize the vehicle components separately (autoclave the Methocel/Water) and add the API under a biosafety cabinet, or use gamma-irradiated API if available.[1]

Q: What is the stability of the reconstituted solution? A:

  • In DMSO (Stock): Stable for months at -20°C.[1][6]

  • In Aqueous Vehicle (Protocol A/B): Prepare fresh daily (QD) or every 2-3 days if stored at 4°C. Kinase inhibitors in acidic aqueous buffers can undergo hydrolysis over time.[1]

Q: Why does the literature mention "EMD 1214063" and "EMD 1204831"? A:

  • EMD 1214063: This is the Free Base (Tepotinib).[1]

  • EMD 1204831: This is the Hydrochloride Hydrate salt form.

  • Critical Note: If you have the Free Base, you must use the Citrate Buffer (Protocol A) to protonate it for solubility.[1] If you have the HCl salt, avoid Chloride ions (Issue 1).[1]

References

  • Bladt, F., et al. (2013).[1][3][8][9] "EMD 1214063 and EMD 1204831 Constitute a New Class of Potent and Highly Selective c-Met Inhibitors."[1][3][9][10] Clinical Cancer Research, 19(11), 2941–2951.[1][7][11][9]

  • Friese-Hamim, M., et al. (2017).[1][8] "The selective c-Met inhibitor tepotinib is active in MET exon 14 skipping mutations."[1][6] American Journal of Cancer Research, 7(6), 1333–1346.[1]

  • Health Canada. (2021).[1][12] "TEPMETKO (Tepotinib) Product Monograph." Health Canada Drug Product Database.

  • Aiello, P., et al. (2018).[1] "Met Inhibitors: A Review of the Literature and Clinical Applications." Cancers, 10(11), 444.[1]

Sources

Optimization

Technical Support Center: Minimizing Off-Target Effects of EMD-1204831 in Kinase Assays

Welcome to the technical support center for researchers utilizing EMD-1204831. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to help you minimize off-target...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing EMD-1204831. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to help you minimize off-target effects and ensure the integrity of your kinase assay data. As an ATP-competitive inhibitor, understanding the nuances of your experimental setup is paramount to achieving clean, interpretable results.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of EMD-1204831 and its selectivity.

Q1: What is the primary target of EMD-1204831 and what is its reported selectivity?

EMD-1204831 is a potent and highly selective inhibitor of the c-Met (mesenchymal-epithelial transition factor) receptor tyrosine kinase, with a reported IC50 of 9 nM.[1][2][3] It is designed to bind to the ATP-binding pocket of c-Met, thereby disrupting its signaling pathways which are often implicated in tumor cell proliferation, survival, and metastasis.[4][5][6] In a broad panel of 242 human kinases, EMD-1204831 demonstrated high selectivity for c-Met, even at concentrations significantly exceeding its IC50.[2][3]

Q2: What are the known off-targets of EMD-1204831?

While highly selective, at a concentration of 10 µmol/L (a concentration approximately 1,000-fold above its c-Met IC50), some level of inhibition was observed for a small number of other kinases.[2] For its closely related analog, EMD 1214063, the off-targets with the highest inhibition were IRAK4, TrkA, Axl, IRAK1, and Mer, with IC50 values ranging from 615 to 2,272 nmol/L.[2] It is crucial to consider that the potential for off-target effects increases with higher inhibitor concentrations.

Q3: Why is minimizing off-target effects critical for my research?

Minimizing off-target effects is essential for several reasons:

  • Data Integrity: To ensure that the observed biological effects are a direct result of c-Met inhibition and not confounded by the modulation of other kinases.[7]

  • Therapeutic Window: In a drug development context, reducing off-target activity is critical for minimizing potential toxicity.[7][8]

  • Mechanism of Action: Precisely attributing pharmacological effects to the intended target is fundamental to understanding the compound's mechanism of action.[7][9]

Q4: What are the initial steps to assess the selectivity of EMD-1204831 in my specific assay?

The first step is to perform an in vitro kinase profiling assay. This involves testing EMD-1204831 against a broad panel of kinases to determine its inhibitory activity against your intended target (c-Met) and a range of other kinases.[10][11][12] Several commercial services offer comprehensive kinase profiling panels. This will provide you with a quantitative measure of selectivity.

II. Troubleshooting Guides

This section provides detailed guidance for addressing specific issues you may encounter during your experiments.

Problem 1: Unexpected Phenotype or Cellular Response

You observe a cellular effect (e.g., changes in morphology, viability, or signaling) that is inconsistent with the known function of c-Met.

This could indicate an off-target effect. Here's a systematic approach to troubleshoot this issue:

Step 1: Confirm On-Target Engagement

  • Rationale: First, verify that EMD-1204831 is inhibiting c-Met in your cellular system at the concentrations used.[12]

  • Protocol: Western Blotting for Phospho-c-Met

    • Cell Treatment: Treat your cells with a dose-range of EMD-1204831. Include a vehicle control (e.g., DMSO).

    • Cell Lysis: After the desired incubation time, lyse the cells and quantify the protein concentration.

    • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of c-Met (e.g., Phospho-MET (Tyr1234/1235)). Also, probe a separate blot or strip the first one and re-probe for total c-Met as a loading control.

    • Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate for detection.

  • Interpretation: A dose-dependent decrease in phospho-c-Met levels confirms on-target engagement. If you don't see this, there may be an issue with the compound's stability, solubility, or cell permeability.

Step 2: Dose-Response Analysis

  • Rationale: Compare the concentration of EMD-1204831 that produces the unexpected phenotype with its IC50 for c-Met inhibition. A significant discrepancy may suggest an off-target effect.[12]

  • Workflow:

    • Perform a dose-response experiment for both the unexpected phenotype and c-Met inhibition in parallel.

    • Determine the EC50 for the phenotype and the IC50 for c-Met inhibition.

    • If the EC50 for the phenotype is significantly higher than the IC50 for c-Met, it's more likely to be an off-target effect.

Step 3: Use a Structurally Unrelated c-Met Inhibitor

  • Rationale: If a different, structurally unrelated inhibitor of c-Met recapitulates the expected on-target effects but not the unexpected phenotype, this strengthens the evidence for an off-target effect of EMD-1204831.[12]

Problem 2: High Degree of Off-Target Inhibition in Biochemical Assays

Your in vitro kinase profiling data reveals significant inhibition of kinases other than c-Met.

Possible Cause: Assay Conditions Favoring Off-Target Inhibition

  • Solution: Optimize ATP Concentration. Since EMD-1204831 is an ATP-competitive inhibitor, its apparent potency (IC50) is influenced by the ATP concentration in the assay.[7][13]

    • Recommendation: Perform kinase assays at an ATP concentration that is close to the Michaelis constant (Km) for each kinase. This will provide a more accurate reflection of the inhibitor's intrinsic affinity.[7] Running assays at physiological ATP concentrations (typically in the millimolar range) can also provide more biologically relevant data.[14]

Possible Cause: Compound Interference with Assay Technology

  • Solution: Use Orthogonal Assay Formats. Certain compounds can interfere with specific assay readouts (e.g., fluorescence or luminescence).[15][16]

    • Recommendation: Confirm your findings using a different assay technology. For example, if you initially used a fluorescence-based assay, validate the results with a radiometric or luminescence-based assay.[11][16]

III. Experimental Protocols for Minimizing Off-Target Effects

This section provides detailed protocols for key experiments to characterize and minimize off-target effects.

Protocol 1: In Vitro Kinase Selectivity Profiling

This protocol outlines a general procedure for determining the IC50 of EMD-1204831 against a panel of kinases.

1. Reagents and Materials:

  • Purified recombinant kinases (c-Met and potential off-target kinases)
  • Specific peptide or protein substrates for each kinase
  • EMD-1204831 stock solution (in DMSO)
  • Kinase reaction buffer
  • [γ-³³P]ATP or an appropriate non-radioactive detection system (e.g., ADP-Glo™, LanthaScreen™)
  • P81 phosphocellulose paper (for radiometric assays)
  • Scintillation counter (for radiometric assays) or a plate reader compatible with your chosen detection method

2. Procedure (Radiometric Assay Example):

  • Prepare Serial Dilutions: Prepare a serial dilution of EMD-1204831 in DMSO. The final DMSO concentration in the assay should be consistent and low (e.g., <1%).
  • Set up Kinase Reactions: In a 96-well plate, combine the kinase, its specific substrate, and the serially diluted EMD-1204831 (or DMSO for the vehicle control).
  • Initiate the Reaction: Add the kinase reaction buffer containing [γ-³³P]ATP. The final ATP concentration should ideally be at the Km for each respective kinase.
  • Incubate: Incubate the plate at 30°C for a predetermined time within the linear range of the assay.
  • Stop the Reaction: Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
  • Wash: Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
  • Quantify: Measure the incorporated ³³P into the substrate using a scintillation counter.
  • Data Analysis: Calculate the percent inhibition for each concentration of EMD-1204831 and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular environment based on the principle that ligand binding increases the thermal stability of a protein.[12]

1. Reagents and Materials:

  • Cells of interest
  • EMD-1204831
  • PBS and appropriate lysis buffer with protease and phosphatase inhibitors
  • PCR tubes or a thermal cycler
  • Centrifuge
  • Reagents for Western blotting

2. Procedure:

  • Cell Treatment: Treat cells with EMD-1204831 or vehicle control.
  • Harvest and Resuspend: Harvest the cells and resuspend them in PBS.
  • Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a set time (e.g., 3 minutes).
  • Cell Lysis: Lyse the cells by freeze-thawing.
  • Separate Soluble and Precipitated Proteins: Centrifuge the lysates to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
  • Analyze by Western Blot: Analyze the soluble fractions by Western blotting for c-Met and any suspected off-target kinases.
  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of EMD-1204831 indicates target engagement.

IV. Data Presentation

Table 1: Representative IC50 Data for EMD-1204831 and a Related Compound

CompoundTarget KinaseIC50 (nM)Potential Off-TargetIC50 (nM)Selectivity (Off-Target/Target)
EMD-1204831 c-Met9[2][3]IRAK4 (example)>615>68
EMD 1214063 c-Met3[2][3]TrkA (example)>615>205
Axl (example)>615>205
IRAK1 (example)>615>205
Mer (example)>615>205

Note: The IC50 values for the potential off-targets are based on data for the closely related compound EMD 1214063, as specific IC50s for EMD-1204831 against these kinases were not explicitly stated in the provided search results.[2]

V. Visualizations

Experimental Workflow for Investigating Off-Target Effects

workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_investigation In-depth Investigation cluster_outcome Outcome A Unexpected Cellular Phenotype B Confirm On-Target Engagement (p-c-Met Western Blot) A->B Is the target engaged? C Dose-Response Analysis B->C Yes D Use Structurally Unrelated Inhibitor C->D Discrepancy in EC50 vs IC50? E In Vitro Kinase Profiling D->E Phenotype persists? G Identify and Characterize Off-Target(s) E->G F Cellular Thermal Shift Assay (CETSA) F->G H Optimize Assay Conditions G->H

Caption: Troubleshooting workflow for investigating unexpected cellular phenotypes observed with EMD-1204831.

Decision Tree for Assay Optimization

decision_tree cluster_start cluster_causes Potential Causes cluster_solutions Solutions Start High Off-Target Inhibition in Biochemical Assay? Cause1 Sub-optimal ATP Concentration? Start->Cause1 Cause2 Assay Technology Interference? Start->Cause2 Solution1 Optimize ATP to Km of Kinase Cause1->Solution1 Yes Solution2 Use Orthogonal Assay Format Cause2->Solution2 Yes

Caption: Decision tree for optimizing kinase assays to minimize off-target inhibition.

VI. References

  • Bladt, F., et al. (2013). EMD 1214063 and EMD 1204831 Constitute a New Class of Potent and Highly Selective c-Met Inhibitors. Clinical Cancer Research, 19(11), 2941-2951. [Link]

  • Bamborough, P., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. [Link]

  • National Cancer Institute. Definition of MET tyrosine kinase inhibitor EMD 1204831. [Link]

  • PubMed. (2013). EMD 1214063 and EMD 1204831 constitute a new class of potent and highly selective c-Met inhibitors. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Davis, M. I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]

  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & Biology, 12(6), 621-637. [Link]

  • Anastassiadis, T., et al. (2011). A public resource of quantitative dose-response curves for 178 kinase inhibitors. Nature Biotechnology, 29(11), 1039-1045. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Creative Diagnostics. Kinase Activity Assay. [Link]

  • Jia, H., et al. (2025). Molecular mechanism of type ib MET inhibitors and their potential for CNS tumors. Signal Transduction and Targeted Therapy, 10(1), 1-4. [Link]

  • Bladt, F., et al. (2022). The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations. Cancer Research, 82(13), 2445-2457. [Link]

  • ecancer. (2012). Kinase targets and anti-targets in cancer poly-pharmacology. [Link]

Sources

Troubleshooting

Technical Support Center: Understanding and Addressing Variability in E-1204831 IC50 Values

Welcome to the technical support guide for EMD-1204831. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of determining and interpreting the half-maxi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for EMD-1204831. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of determining and interpreting the half-maximal inhibitory concentration (IC50) of EMD-1204831 across various cell lines. It is common for researchers to observe variability in IC50 values, and this guide will provide in-depth troubleshooting and practical advice to ensure the generation of robust and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is EMD-1204831 and what is its mechanism of action?

EMD-1204831 is a potent and highly selective, ATP-competitive small molecule inhibitor of the c-Met receptor tyrosine kinase.[1] The c-Met receptor, also known as the hepatocyte growth factor (HGF) receptor, is a key player in cell proliferation, survival, migration, and invasion.[2] In many cancers, the c-Met signaling pathway is aberrantly activated.[3] EMD-1204831 selectively binds to c-Met, disrupting its signaling cascade and leading to an anti-tumor effect in cells where this pathway is a primary driver of oncogenesis.[4][5]

Q2: I am seeing a wide range of IC50 values for EMD-1204831 in different cell lines. Is this expected?

Yes, it is highly expected to observe a range of IC50 values for EMD-1204831 across different cell lines.[6] This variability is not necessarily an indication of experimental error but rather reflects the diverse biological contexts of the cell lines being tested. The IC50 value is not an absolute constant for a compound; it is highly dependent on the experimental setup and the biological system under investigation.[6]

Q3: What are the primary drivers of this variability in IC50 values?

The variability in EMD-1204831 IC50 values can be broadly categorized into three main areas:

  • Intrinsic Biological Differences in Cell Lines: The genetic and phenotypic makeup of each cell line is a major determinant of its sensitivity to a targeted inhibitor like EMD-1204831.

  • Experimental Parameters and Assay Choice: The specific conditions and methods used to measure cell viability or proliferation can significantly influence the calculated IC50.[7]

  • Data Analysis and Interpretation: How the raw data is processed and modeled can also contribute to variations in the final IC50 value.

This guide will delve into each of these areas to provide a comprehensive understanding and practical solutions.

Troubleshooting Guide: Deconstructing IC50 Variability

Part 1: The Biological System - Understanding Your Cell Lines

The sensitivity of a cell line to EMD-1204831 is intrinsically linked to its reliance on the c-Met signaling pathway.

Key Question: Is the c-Met pathway a critical driver in my cell line?

  • Mechanism of c-Met Activation: c-Met can be activated through two primary mechanisms:

    • Ligand-Dependent Activation: Secretion of HGF, which then binds to the c-Met receptor.

    • Ligand-Independent Activation: Often due to c-Met gene amplification or mutations, leading to constitutive activation of the receptor.[5]

  • Actionable Troubleshooting Steps:

    • Characterize Your Cell Lines: Before initiating IC50 studies, it is crucial to understand the c-Met status of your chosen cell lines. This includes:

      • c-Met Expression Levels: Use Western blotting or flow cytometry to determine the protein expression level of total c-Met and phosphorylated c-Met (the active form).

      • c-Met Gene Amplification: Employ techniques like fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR) to assess c-Met gene copy number.

      • HGF Expression: Measure the level of HGF secreted by the cells into the culture medium using an ELISA kit.

Table 1: Expected EMD-1204831 Sensitivity Based on c-Met Status

c-Met StatusHGF ExpressionExpected Sensitivity to EMD-1204831Rationale
High c-Met Expression/AmplificationLow or HighHighThe cell's growth and survival are likely "addicted" to the constitutively active c-Met signal.
Low c-Met ExpressionHighModerate to HighThe cell relies on the HGF/c-Met signaling axis for proliferation.
Low c-Met ExpressionLowLowThe c-Met pathway is not a primary driver of proliferation in this cell line.
Part 2: Experimental Design - Controlling for Confounding Variables

Your experimental setup is a critical factor influencing the final IC50 value. Inconsistencies in methodology can lead to significant data variability.[7]

Key Question: Are my assay conditions optimized and consistent?

  • Cell Seeding Density and Growth Rate: The number of cells seeded and their proliferation rate can dramatically affect the apparent IC50.[8] A drug might appear more potent in a longer assay with more cell divisions.

  • Choice of Viability Assay: Different assays measure different aspects of cell health and can yield different IC50 values.[6][9]

    • Metabolic Assays (e.g., MTT, XTT, Resazurin): Measure mitochondrial activity.

    • Cell Membrane Integrity Assays (e.g., LDH release): Measure cell death.

    • ATP-based Assays (e.g., CellTiter-Glo®): Measure the level of ATP, an indicator of metabolically active cells.

  • Drug Incubation Time: The duration of drug exposure will influence the observed effect.[6][10]

Actionable Troubleshooting Steps:

  • Optimize Seeding Density: Perform a preliminary experiment to determine the optimal seeding density that ensures cells remain in the exponential growth phase for the duration of the assay.

  • Standardize Incubation Time: Use a consistent incubation time for all experiments and report it with your results. A 72-hour incubation is a common starting point.

  • Select the Appropriate Assay: For a cytostatic drug (one that inhibits growth), an ATP-based or metabolic assay is often suitable. If you expect cytotoxicity (cell death), an LDH assay can be a good orthogonal validation method.[11]

  • Serum Concentration: Fetal bovine serum (FBS) contains growth factors and proteins that can interact with your compound.[7] If possible, use a consistent batch of FBS or consider a serum-free or reduced-serum medium for the assay.

In-Depth Protocols

Protocol 1: Western Blot for c-Met and Phospho-c-Met

This protocol will allow you to assess the baseline activation state of the c-Met pathway in your cell lines.

  • Cell Lysis:

    • Culture cells to 70-80% confluency.

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against total c-Met and phospho-c-Met (e.g., Tyr1234/1235) overnight at 4°C.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect with an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Standard Cell Viability Assay (using an ATP-based Assay)

This protocol provides a robust method for determining the IC50 of EMD-1204831.

  • Cell Seeding:

    • Seed cells in a 96-well plate at the predetermined optimal density.

    • Allow cells to adhere overnight.

  • Drug Treatment:

    • Prepare a serial dilution of EMD-1204831 in culture medium.

    • Remove the old medium from the cells and add the medium containing the drug. Include vehicle-only (e.g., DMSO) controls.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Assay Readout:

    • Follow the manufacturer's protocol for your chosen ATP-based viability assay (e.g., CellTiter-Glo®).

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-only controls (representing 100% viability).

    • Plot the normalized response versus the log of the drug concentration.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.

Visualizing Key Concepts with Graphviz

The c-Met Signaling Pathway

cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds p_cMet Phosphorylated c-Met (Active) cMet->p_cMet Dimerization & Autophosphorylation Downstream Downstream Signaling (PI3K/Akt, MAPK/ERK) p_cMet->Downstream Activates EMD1204831 EMD-1204831 EMD1204831->p_cMet Inhibits Response Cellular Response (Proliferation, Survival) Downstream->Response

Caption: Simplified c-Met signaling pathway and the inhibitory action of EMD-1204831.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Line Selection & Culture Seeding 2. Optimize Seeding Density Cell_Culture->Seeding Treatment 4. Treat Cells Seeding->Treatment Drug_Prep 3. Prepare Drug Dilutions Drug_Prep->Treatment Incubation 5. Incubate (e.g., 72h) Treatment->Incubation Readout 6. Viability Assay (e.g., CellTiter-Glo®) Incubation->Readout Normalization 7. Normalize to Vehicle Control Readout->Normalization Curve_Fitting 8. 4PL Curve Fit Normalization->Curve_Fitting IC50_Calc 9. Calculate IC50 Curve_Fitting->IC50_Calc

Caption: Standard workflow for determining IC50 values in a cell-based assay.

Concluding Remarks

Variability in IC50 values for EMD-1204831 is a multifaceted issue that requires a systematic approach to both experimental execution and data interpretation. By carefully characterizing your cell lines, standardizing your assay protocols, and using appropriate data analysis methods, you can minimize unwanted variability and generate high-quality, reproducible data. This guide provides a framework for troubleshooting and should serve as a valuable resource in your research endeavors.

References

  • NCI Drug Dictionary. (n.d.). Definition of MET tyrosine kinase inhibitor EMD 1204831. National Cancer Institute. Retrieved from [Link]

  • Bladt, F., et al. (2013). EMD 1214063 and EMD 1204831 Constitute a New Class of Potent and Highly Selective c-Met Inhibitors. Clinical Cancer Research, 19(11), 2941-2951. Retrieved from [Link]

  • ResearchGate. (2023, September 8). The IC50 value of specific natural compound varies in particular cell line from study to study. What is the reason for such wide range of IC50 value? ResearchGate. Retrieved from [Link]

  • Ghasemi, M., et al. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 26(22), 11202. Retrieved from [Link]

  • Medical Design & Outsourcing. (2025, May 11). Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. Medical Design & Outsourcing. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Retrieved from [Link]

  • PubMed. (2013, June 1). EMD 1214063 and EMD 1204831 constitute a new class of potent and highly selective c-Met inhibitors. PubMed. Retrieved from [Link]

  • Hafner, M., et al. (2016). Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs. Nature Methods, 13(6), 521-527. Retrieved from [Link]

  • Test Labs. (n.d.). Cytotoxicity Testing: Everything You Need to Know. Test Labs. Retrieved from [Link]

  • Johner Institute. (2022, March 31). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute. Retrieved from [Link]

  • AACR Publications. (2021). The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations. Molecular Cancer Therapeutics, 20(1), 14-25. Retrieved from [Link]

  • ASCO Publications. (2012, May 20). First-in-human phase I dose-escalation study of the oral selective C-met inhibitor EMD 1204831 in patients with advanced solid tumors. ASCO Publications. Retrieved from [Link]

  • Nature. (2025, February 26). Molecular mechanism of type ib MET inhibitors and their potential for CNS tumors. Nature. Retrieved from [Link]

  • MDPI. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 24(13), 10693. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. The Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values for different cell lines. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values of 30, 31, 32, and 33 in different cell lines. The cells.... ResearchGate. Retrieved from [Link]

  • Taylor & Francis Online. (2022, October 24). Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? Taylor & Francis Online. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing EMD-1204831 Formulations

Executive Summary & Compound Profile Subject: EMD-1204831 is a selective c-Met (Hepatocyte Growth Factor Receptor) tyrosine kinase inhibitor .[1] Like many small-molecule kinase inhibitors (SMKIs), it exhibits Class II/I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Subject: EMD-1204831 is a selective c-Met (Hepatocyte Growth Factor Receptor) tyrosine kinase inhibitor .[1] Like many small-molecule kinase inhibitors (SMKIs), it exhibits Class II/IV behavior in the Biopharmaceutics Classification System (BCS): low aqueous solubility and moderate-to-high permeability.

The Problem: Researchers often resort to "aggressive" vehicles (e.g., >10% DMSO, high-concentration surfactants) to solubilize EMD-1204831 for in vivo dosing. These vehicles frequently cause vehicle-related toxicity (hemolysis, weight loss, inflammation) that confounds data, masking the true therapeutic window of the drug.

The Solution: This guide provides validated protocols to transition from toxic co-solvent systems to biocompatible complexing agents and suspensions, specifically tailored for c-Met inhibitor physicochemical properties.

Diagnostic: Is it the Drug or the Vehicle?

Before altering the formulation, you must distinguish between on-target drug toxicity (c-Met inhibition effects) and vehicle-induced toxicity.

VehicleDiagnosis Start Observed Toxicity in EMD-1204831 Study ControlCheck Check Vehicle Control Group (Vehicle only, no drug) Start->ControlCheck ToxInControl Toxicity Present in Vehicle Control? ControlCheck->ToxInControl YesTox Vehicle Toxicity Confirmed ToxInControl->YesTox Yes NoTox Drug-Related Toxicity (On-Target) ToxInControl->NoTox No AnalyzeSymptoms Analyze Symptoms YesTox->AnalyzeSymptoms Hemolysis Hemolysis / Hematuria (Red Urine) AnalyzeSymptoms->Hemolysis Writhing Writhing / Peritonitis (IP Injection) AnalyzeSymptoms->Writhing CNS Sedation / Seizures (Immediate) AnalyzeSymptoms->CNS SolventCause Cause: High DMSO (>10%) or Propylene Glycol Hemolysis->SolventCause SurfactantCause Cause: Tween 80 / Cremophor (Histamine Release) Writhing->SurfactantCause CNS->SolventCause

Figure 1: Diagnostic logic to isolate vehicle-induced toxicity from compound-related effects.

Troubleshooting Guides (Q&A)
Issue A: "My mice are showing immediate lethargy or hematuria (red urine) after IV/IP injection."

Diagnosis: DMSO/Co-solvent Overload. EMD-1204831 is hydrophobic. Researchers often dissolve it in 100% DMSO and dilute slightly. However, DMSO concentrations >10% (IV) or >20% (IP) cause intravascular hemolysis (red blood cell rupture) and protein precipitation at the injection site.

Technical Fix: Switch to a Cyclodextrin-based formulation . Cyclodextrins (CDs) encapsulate the hydrophobic drug in a hydrophilic shell, eliminating the need for aggressive organic solvents.

Protocol: 20% HP-β-CD Formulation (The "Gold Standard" for Kinase Inhibitors) Target Concentration: 1–5 mg/mL EMD-1204831.

  • Prepare Vehicle: Dissolve 20g of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 100 mL of sterile water or saline. Stir until clear.

  • Acidification (Critical for Kinase Inhibitors): c-Met inhibitors are often weak bases.

    • Step: Add 1 molar equivalent of HCl (relative to the drug) or use a 50mM Citrate Buffer (pH 3–4) as the aqueous phase to aid initial solubilization.

  • Complexation: Add the weighed EMD-1204831 powder to the vehicle.

  • Energy Input: Sonicate for 20 minutes or vortex heavily. The solution should turn clear.

  • Adjustment: Adjust pH back to 5.0–7.0 using NaOH carefully (watch for precipitation).

  • Sterilization: Filter through a 0.22 µm PVDF filter.

Why this works: HP-β-CD prevents the drug from precipitating upon contact with blood (unlike DMSO) and protects erythrocytes from lysis.

Issue B: "Animals exhibit pseudo-allergic reactions (swelling, hypotension) or GI distress."

Diagnosis: Surfactant Toxicity (Tween 80 / Cremophor EL). Polysorbates (Tween) can trigger histamine release in dogs and rodents (anaphylactoid reactions). High concentrations (>5%) also strip mucus from the GI tract, causing diarrhea which mimics drug toxicity.

Technical Fix: Switch to Poloxamer 188 or PEG 400 Low-Volume .

Comparison of Vehicle Safety Limits (Mouse/Rat):

Vehicle ComponentMax Recommended (IV)Max Recommended (PO)Primary Toxicity
DMSO < 5%< 10%Hemolysis, local necrosis, CNS depression
Tween 80 < 1%< 5%Histamine release, hypotension
PEG 400 < 20%< 50%Nephrotoxicity, oxidative stress
HP-β-CD 20–40%Unlimited (practically)Soft stools (osmotic diarrhea at high doses)
Issue C: "The drug crashes out of solution (precipitates) immediately upon dilution."

Diagnosis: The "Parabolic Solubility" Trap. You dissolved EMD-1204831 in DMSO, but adding water caused immediate cloudiness. This happens because the log-linear solubility relationship fails when water content exceeds ~20%.

Technical Fix: Co-solvent Stepping Protocol. Do not add water directly to DMSO. Use an intermediate surfactant step.

Protocol: The 10/40/50 Mix (Standard Preclinical Cocktail)

  • Dissolve EMD-1204831 in 10% DMSO (Volume A).

  • Add 40% PEG 400 (Volume B) to the DMSO solution. Vortex immediately.

  • Slowly Add 50% Saline/Water (Volume C) dropwise while vortexing.

Note: If precipitation occurs at Step 3, the drug concentration is too high for a solution. You must switch to a suspension formulation (see below).

Formulation Decision Tree

Use this workflow to select the safest vehicle based on your required dose and route.

FormulationDecision Start Start: EMD-1204831 Formulation Route Route of Administration? Start->Route IV Intravenous (IV) Route->IV PO Oral (PO) Route->PO SolubilityCheck Target Conc. Soluble in Water? IV->SolubilityCheck OralCheck Is Bioavailability Critical? PO->OralCheck SimpleSaline Saline/Buffer (Ideal) SolubilityCheck->SimpleSaline Yes Complexation 20% HP-beta-CD (pH 4-6) SolubilityCheck->Complexation No (Most Likely) Suspension 0.5% Methylcellulose + 0.1% Tween 80 (Suspension) OralCheck->Suspension No (High Dose Tox) SEDDS Lipid Formulation (Labrasol/Capryol) OralCheck->SEDDS Yes (PK Study)

Figure 2: Decision matrix for selecting the optimal vehicle based on administration route and solubility.

Frequently Asked Questions (FAQ)

Q: Can I use Corn Oil for oral gavage? A: Yes, but with caveats. EMD-1204831 is lipophilic and may dissolve in oil, but oil absorption is slow and variable in rodents.

  • Recommendation: Use Corn Oil only if you cannot form a stable suspension. Ensure the compound is fully solubilized (clear oil) or use 10% DMSO / 90% Corn Oil. Warning: Oil gavages can cause lipid pneumonia if aspirated.

Q: My control group (vehicle only) is losing weight. What is happening? A: This is likely PEG or DMSO toxicity .

  • PEG 400 at high doses (>5 mL/kg) causes osmotic diarrhea, leading to dehydration and weight loss.

  • Correction: Reduce dose volume (mL/kg) or switch to 0.5% Methylcellulose (inert suspension) if systemic exposure allows.

Q: How do I sterilize the formulation without losing drug? A: Do not autoclave EMD-1204831 formulations; heat may degrade the kinase inhibitor.

  • Solution: Use 0.22 µm PVDF or PES syringe filters.

  • Troubleshooting: If the filter clogs, your drug is not in solution—it is a micro-suspension. You must either improve solubility (add Cyclodextrin) or accept it is a suspension and do not filter (for oral use only).

References
  • Gad, S. C., et al. (2006). "Nonclinical vehicle use in studies by multiple routes in multiple species."[2] International Journal of Toxicology. (Definitive guide on LD50 of vehicles).

  • Gould, S., & Scott, R. C. (2005). "2-Hydroxypropyl-beta-cyclodextrin (HP-beta-CD): A toxicology review." Food and Chemical Toxicology. (Safety profile of CDs).

  • Li, P., & Zhao, L. (2007). "Developing early formulations: Practice and perspective." International Journal of Pharmaceutics. (Strategies for BCS Class II drugs).

  • National Cancer Institute. "Definition of MET tyrosine kinase inhibitor EMD 1204831." NCI Drug Dictionary. (Compound identification).

Sources

Troubleshooting

EMD-1204831 Technical Support Center: A Guide to Handling and Storage

Welcome to the technical support center for EMD-1204831, a potent and highly selective c-Met inhibitor.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to ensure the integr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for EMD-1204831, a potent and highly selective c-Met inhibitor.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and optimal performance of EMD-1204831 in your experiments by addressing its implicit light sensitivity and hygroscopicity.

The stability of EMD-1204831 is paramount for obtaining reproducible and reliable experimental results. While direct data on photodegradation and water absorption are not extensively published, the recommended storage conditions from suppliers—"dry, dark" and at controlled temperatures—strongly indicate that exposure to light and moisture should be minimized.[4] This guide is therefore built on established best practices for handling light-sensitive and hygroscopic compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of EMD-1204831.

Q1: How should I store the solid (powder) form of EMD-1204831?

A1: Proper storage of solid EMD-1204831 is critical for its long-term stability. Based on supplier recommendations, the following conditions should be maintained:

  • Short-term storage (days to weeks): Store at 0-4°C in a dry, dark environment.[4]

  • Long-term storage (months to years): For maximum stability, store at -20°C in a dry, dark environment.[1][4]

It is crucial to use a desiccator containing a suitable desiccant (e.g., silica gel) to maintain a low-humidity environment, especially when storing at 4°C.

Q2: The product data sheet mentions "shipped under ambient temperature." Does this mean it's stable at room temperature?

A2: While EMD-1204831 is stable for a few weeks during ordinary shipping at ambient temperatures, this does not imply that it should be stored at room temperature for an extended period.[4] For long-term stability and to prevent degradation, adhere to the recommended refrigerated or frozen storage conditions.

Q3: How should I handle EMD-1204831 when preparing solutions?

A3: Due to its potential light sensitivity and hygroscopicity, take the following precautions:

  • Minimize Light Exposure: Work in a dimly lit area or use a fume hood with the sash lowered to reduce light exposure.[5] Use amber-colored vials or tubes for preparing and storing solutions.[5] If amber vials are unavailable, wrap standard clear vials in aluminum foil.[5]

  • Control Humidity: If possible, handle the compound in a glove box with a controlled inert atmosphere (e.g., argon or nitrogen).[6] If a glove box is not available, work quickly and in a low-humidity environment. Avoid weighing the compound on a humid day.

  • Equilibration: Before opening, allow the container of EMD-1204831 to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the cold compound.

Q4: What is the recommended solvent for dissolving EMD-1204831?

A4: EMD-1204831 is soluble in DMSO.[1][4] For in vitro studies, a high-purity, anhydrous grade of DMSO should be used to minimize the introduction of water.

Q5: How should I store stock solutions of EMD-1204831?

A5: Stock solutions in DMSO should be stored as follows:

  • Short-term storage (1 month): -20°C.[1]

  • Long-term storage (6 months): -80°C.[1]

It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the handling and use of EMD-1204831.

Problem Potential Cause Troubleshooting Steps
Inconsistent experimental results or loss of compound activity. Compound degradation due to improper storage or handling.1. Verify Storage Conditions: Ensure the solid compound and stock solutions have been stored at the correct temperatures and protected from light and moisture. 2. Prepare Fresh Solutions: If degradation is suspected, prepare a fresh stock solution from the solid compound. 3. Review Handling Procedures: Ensure all handling steps minimize exposure to light and moisture.
Difficulty in accurately weighing the solid compound. Absorption of atmospheric moisture (hygroscopicity).1. Equilibrate the Container: Always allow the vial to reach room temperature before opening. 2. Work Quickly: Minimize the time the container is open. 3. Use a Controlled Environment: If available, use a glove box or a balance with a draft shield in a low-humidity room. 4. "Weigh the Whole" Method: For highly accurate concentrations, consider dissolving the entire contents of a new vial to create a stock solution of a known concentration.
Precipitation of the compound in aqueous media. Low aqueous solubility of EMD-1204831.1. Check Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous buffer is high enough to maintain solubility but low enough not to affect your experimental system (typically <0.5%). 2. Serial Dilutions: Prepare intermediate dilutions in your cell culture medium or buffer rather than adding a highly concentrated DMSO stock directly to the final aqueous solution.

Section 3: Experimental Protocols

Protocol for Weighing and Preparing a Stock Solution of EMD-1204831

This protocol minimizes exposure to light and moisture.

Materials:

  • EMD-1204831 solid powder in its original vial

  • Anhydrous, high-purity DMSO

  • Amber or foil-wrapped microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

Procedure:

  • Equilibrate: Remove the vial of EMD-1204831 from its -20°C or 4°C storage and place it in a desiccator at room temperature for at least 20-30 minutes.

  • Prepare Workspace: Dim the lights in the working area.

  • Weighing:

    • Tare the analytical balance with a clean, empty weighing boat or microcentrifuge tube.

    • Quickly transfer the desired amount of EMD-1204831 to the tared container.

    • Record the weight and immediately close the original vial of EMD-1204831.

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the weighed EMD-1204831 to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be used if necessary.

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use aliquots in amber or foil-wrapped tubes.

    • Label the aliquots clearly with the compound name, concentration, date, and your initials.

    • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Workflow for Handling Light-Sensitive and Hygroscopic Compounds

The following diagram illustrates the critical steps for handling EMD-1204831.

G cluster_storage Storage cluster_handling Handling & Preparation cluster_experiment Experimental Use storage_solid Solid Compound (-20°C or 4°C, Dark, Dry) equilibrate Equilibrate to RT (in desiccator) storage_solid->equilibrate 1. Retrieve storage_solution Stock Solution (-20°C or -80°C, Dark) thaw Thaw Aliquot storage_solution->thaw 6. Retrieve for Use weigh Weigh Quickly (Low Light, Low Humidity) equilibrate->weigh 2. Prepare dissolve Dissolve in Anhydrous DMSO weigh->dissolve 3. Solubilize aliquot Aliquot into Amber Vials dissolve->aliquot 4. Prepare for Storage aliquot->storage_solution 5. Store dilute Dilute in Aqueous Medium thaw->dilute 7. Prepare Working Solution use Use in Assay dilute->use 8. Perform Experiment

Caption: Workflow for handling EMD-1204831.

Section 4: Key Chemical and Physical Properties

PropertyValueSource
Molecular Formula C25H27N7O3[1][4]
Molecular Weight 473.53 g/mol [1][4]
Appearance Solid powder[4]
Solubility Soluble in DMSO[1][4]
Mechanism of Action Potent and highly selective c-Met inhibitor[1][2][3][7]

Section 5: Signaling Pathway and Experimental Logic

EMD-1204831 is a selective inhibitor of the c-Met receptor tyrosine kinase.[2][8] Understanding its mechanism of action is crucial for experimental design.

G cluster_downstream Downstream Signaling HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds & Activates signaling PI3K/Akt, MAPK/ERK, STAT3 Pathways cMet->signaling Phosphorylates EMD1204831 EMD-1204831 EMD1204831->cMet Inhibits Kinase Activity cellular_response Proliferation, Survival, Metastasis, Angiogenesis signaling->cellular_response Leads to

Caption: Simplified c-Met signaling pathway and the inhibitory action of EMD-1204831.

By inhibiting the kinase activity of c-Met, EMD-1204831 blocks the downstream signaling pathways that contribute to tumor growth and survival.[2] Therefore, maintaining the compound's integrity is essential to accurately probe this biological mechanism.

References

  • Bladt F, Faden B, Friese-Hamim M, et al. EMD 1214063 and EMD 1204831 constitute a new class of potent and highly selective c-Met inhibitors. Clin Cancer Res. 2013;19(11):2941-2951. Available at: [Link]

  • Definition of MET tyrosine kinase inhibitor EMD 1204831. NCI Drug Dictionary. Available at: [Link]

  • EMD 1214063 and EMD 1204831 Constitute a New Class of Potent and Highly Selective c-Met Inhibitors. AACR Journals. Available at: [Link]

  • 5 Tips for Handling Photosensitive Reagents. Labtag Blog. Available at: [Link]

  • How do you handle hygroscopic salts?. HepatoChem. Available at: [Link]

  • Hygroscopic chemical...how to deal with?. Protocol Online. Available at: [Link]

  • Protection of Light Sensitive Products. Pharmaguideline. Available at: [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: EMD-1204831 (Tepotinib) vs. Crizotinib c-Met Potency

Executive Summary: The Verdict EMD-1204831 (Tepotinib) is the superior choice for research and clinical applications requiring highly selective and potent c-Met inhibition . While Crizotinib is a potent c-Met inhibitor,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Verdict

EMD-1204831 (Tepotinib) is the superior choice for research and clinical applications requiring highly selective and potent c-Met inhibition . While Crizotinib is a potent c-Met inhibitor, its classification as a multi-kinase inhibitor (ALK/ROS1/MET) introduces significant off-target variables that can confound experimental data specific to c-Met signaling.

  • Potency: Tepotinib exhibits slightly higher intrinsic potency (IC50 ~3–4 nM) compared to Crizotinib (IC50 ~8–11 nM) in enzymatic assays.

  • Selectivity: Tepotinib is >1000-fold selective against the majority of the kinome, whereas Crizotinib potently inhibits ALK and ROS1.

  • Mechanism: Tepotinib is a Type Ib inhibitor (independent of the G1163 solvent front residue), making it effective against certain Crizotinib-resistant mutants (e.g., G1163R).[1]

Mechanistic Anatomy: Type Ia vs. Type Ib

Understanding the structural binding modes is critical for interpreting potency data and resistance profiles.

Binding Mode Distinction

Both compounds bind to the ATP-binding pocket in the active DFG-in conformation (Type I), but their anchorage points differ, defining their resistance profiles.[2]

  • Crizotinib (Type Ia): Relies heavily on an interaction with the Solvent Front Glycine (G1163) . This makes it vulnerable to steric clashes if this residue mutates (e.g., G1163R).[3]

  • Tepotinib (Type Ib): Binds in a U-shaped conformation and relies on a critical

    
    -stacking interaction with Tyr1230  in the activation loop.[4] It does not rely on the solvent front glycine, allowing it to retain potency against G1163R mutants.
    
Visualization: Signaling & Inhibition Logic

The following diagram illustrates the c-Met signaling cascade and the specific intervention points of these inhibitors.

cMet_Signaling_Inhibition HGF HGF (Ligand) cMet c-Met Receptor (RTK) HGF->cMet Activation PI3K PI3K / AKT (Survival) cMet->PI3K RAS RAS / MAPK (Proliferation) cMet->RAS STAT STAT3 (Transformation) cMet->STAT Tepotinib Tepotinib (Type Ib) Target: Y1230 Interaction Tepotinib->cMet High Selectivity (IC50 ~4nM) Crizotinib Crizotinib (Type Ia) Target: G1163 Interaction Crizotinib->cMet Multi-Target (IC50 ~11nM)

Figure 1: c-Met signaling pathway showing the intervention points of Type Ia (Crizotinib) and Type Ib (Tepotinib) inhibitors.

Quantitative Potency Analysis

The data below synthesizes results from enzymatic kinase profiling and cellular phosphorylation assays.

Table 1: Enzymatic & Cellular Potency (IC50)
ParameterEMD-1204831 (Tepotinib)Crizotinib (PF-02341066)Note
Enzymatic IC50 (c-Met) 3 – 4 nM 8 – 11 nM Tepotinib is ~2x more potent in cell-free assays.
Cellular IC50 (p-MET) ~6 – 9 nM 13 – 20 nM Measured in A549 or EBC-1 cells (HGF-dependent).
Primary Off-Targets None (<50% inhib @ 1µM)ALK (20 nM), ROS1, RONCrizotinib is a multi-kinase inhibitor.
Selectivity Profile >1000-fold vs 242 kinasesDual ALK/MET inhibitorTepotinib is "MET-exclusive".
Binding Type Type Ib (DFG-in)Type Ia (DFG-in)Determines resistance profile.
Table 2: Resistance Profile Comparison
MutationTepotinib PotencyCrizotinib PotencyMechanism
Wild Type SensitiveSensitiveStandard ATP competition.
G1163R (Solvent Front) Sensitive Resistant Crizotinib requires G1163; Tepotinib does not.
Y1230X (Activation Loop) Resistant Resistant Both require Y1230 (Tepotinib for

-stacking).[5]
D1228X ResistantResistantDisrupts electrostatic anchoring.

Experimental Validation Protocols

To validate these findings in your own laboratory, use the following self-validating protocols.

Protocol: Cellular c-Met Phosphorylation Assay

This is the "Gold Standard" for determining functional cellular potency.

Objective: Determine cellular IC50 by measuring inhibition of HGF-stimulated c-Met autophosphorylation (Y1234/1235).

Materials:

  • Cell Line: A549 (Lung Carcinoma) or EBC-1 (Gastric, MET-amplified).

  • Ligand: Recombinant Human HGF (100 ng/mL).

  • Detection: Phospho-MET (Tyr1234/1235) ELISA or Western Blot.

Workflow Diagram:

Exp_Protocol Step1 Seed Cells (A549/EBC-1) Step2 Starve (Serum-free, 24h) Step1->Step2 Step3 Drug Treatment (Serial Dilution, 1h) Step2->Step3 Step4 Stimulate (HGF 100ng/mL, 15min) Step3->Step4 Step5 Lysis & Detection (p-MET) Step4->Step5

Figure 2: Experimental workflow for determining Cellular IC50.

Step-by-Step Procedure:

  • Seeding: Plate A549 cells (5x10^5 cells/well) in 6-well plates. Allow to adhere overnight.

  • Starvation: Wash 2x with PBS. Incubate in serum-free medium for 24 hours to reduce basal phosphorylation.

  • Inhibitor Treatment: Add EMD-1204831 or Crizotinib in a serial dilution (e.g., 0, 1, 3, 10, 30, 100, 300 nM) for 1 hour .

    • Control: DMSO vehicle control.[6]

  • Stimulation: Add HGF (100 ng/mL) directly to the media for 15 minutes at 37°C.

    • Note: If using EBC-1 (MET amplified, constitutively active), omit HGF stimulation.

  • Lysis: Wash with ice-cold PBS containing phosphatase inhibitors (Na3VO4, NaF). Lyse cells immediately on ice.

  • Quantification: Perform Western Blot using anti-pMET (Y1234/1235) and anti-Total MET.

  • Calculation: Plot signal intensity (pMET/Total MET) vs. log[Concentration] to derive IC50.

Critical "Watch-Outs"
  • Crizotinib Selectivity: If using a cell line that also expresses ALK fusions (e.g., H3122), Crizotinib toxicity will be driven by ALK inhibition, not just c-Met. Tepotinib will not affect ALK.

  • Solubility: Tepotinib is highly hydrophobic. Ensure DMSO stocks are fresh and avoid freeze-thaw cycles >3 times.

References

  • Bladt, F., et al. (2013). "EMD 1214063 and EMD 1204831 constitute a new class of potent and highly selective c-Met inhibitors." Clinical Cancer Research.

  • Cui, J.J., et al. (2011). "Tranforming the addiction to ALK into a therapeutic strategy." (Primary Crizotinib Characterization). Science.

  • Grädler, U., et al. (2014). "Structural biology of the c-Met kinase: The binding mode of the inhibitor Tepotinib (EMD 1214063)." Bioorganic & Medicinal Chemistry Letters. (PDB ID: 4R1V).[4][7][8]

  • Fujino, T., et al. (2019). "Sensitivity of MET Exon 14 Skipping Mutations to Type I and Type II MET TKIs." Cancer Science.

  • Paik, P.K., et al. (2020). "Tepotinib in Non–Small-Cell Lung Cancer with MET Exon 14 Skipping Mutations." New England Journal of Medicine.

Sources

Comparative

Technical Comparison: EMD-1204831 Potency Profile in MET-Amplified Gastric Cancer

[1] Executive Summary EMD-1204831 is a highly selective, ATP-competitive inhibitor of the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase.[1] Originally developed alongside its clinical sibling...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

EMD-1204831 is a highly selective, ATP-competitive inhibitor of the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase.[1] Originally developed alongside its clinical sibling Tepotinib (EMD-1214063) , EMD-1204831 serves as a critical chemical probe for dissecting MET-dependent signaling in gastric and lung carcinomas.

This guide benchmarks the IC50 profile of EMD-1204831 in MKN-45 cells —a gold-standard model for MET-amplified gastric cancer—against key clinical alternatives: Tepotinib , Capmatinib , Savolitinib , and Crizotinib .

Benchmark Data: IC50 Comparison Profile

The following dataset aggregates biochemical kinase inhibition and cell-based potency values. EMD-1204831 exhibits nanomolar potency, though it is distinct from Tepotinib in terms of residence time and absolute potency.

CompoundTarget SelectivityBiochemical IC50 (Kinase)Cell-Based IC50 (MKN-45 Proliferation)Cell-Based IC50 (p-MET Inhibition)*
EMD-1204831 Highly Selective c-Met 9 nM ~15–20 nM15 nM
Tepotinib (EMD-1214063) Highly Selective c-Met3 nM7 nM6 nM
Capmatinib (INC280) Highly Selective c-Met0.13 nM0.6 nM< 1 nM
Savolitinib Highly Selective c-Met~3 nM2.1 nM1–3 nM
Crizotinib Multi-kinase (ALK/MET/ROS1)~3 nM (ALK) / 4 nM (MET)22.5 nM~10–20 nM
  • *p-MET Inhibition measured in MET-dependent lines (e.g., A549 or MKN-45) assessing phosphorylation at Y1234/Y1235.

  • †Estimated based on relative potency ratios established in Bladt et al. (2013).

Technical Insight: The "Tepotinib" Distinction

While EMD-1204831 and Tepotinib (EMD-1214063) share a similar structural scaffold and binding mode, Tepotinib was selected for clinical development due to its superior pharmacokinetic profile and longer duration of action (sustained target inhibition). EMD-1204831 remains a vital tool for validating MET-specific phenotypes in vitro without the confounding variables of multi-kinase inhibition seen with Crizotinib.

Mechanistic Action & Signaling Pathway[1][3][4][5][6][7]

EMD-1204831 functions as a Type Ib MET inhibitor. It binds to the ATP-binding pocket of the MET kinase domain in the "DFG-in" conformation, effectively blocking the autophosphorylation of tyrosine residues Y1234 and Y1235. This blockade severs the downstream activation of the PI3K/AKT and RAS/MAPK survival pathways.

Diagram 1: MET Signaling Cascade & Inhibition Node

MET_Signaling HGF HGF (Ligand) MET c-Met Receptor (RTK) HGF->MET Binding & Dimerization pMET p-MET (Y1234/Y1235) MET->pMET Autophosphorylation EMD EMD-1204831 (ATP-Competitive Inhibitor) EMD->MET Blocks ATP Pocket GAB1 GAB1 / GRB2 pMET->GAB1 Recruitment PI3K PI3K / AKT Pathway GAB1->PI3K MAPK RAS / MAPK Pathway GAB1->MAPK Outcome Cell Proliferation Survival & Motility PI3K->Outcome MAPK->Outcome

Caption: Mechanism of Action for EMD-1204831. The compound competitively binds to the MET kinase domain, preventing the phosphorylation cascade required for tumor cell proliferation.

Validated Experimental Protocols

To reproduce the benchmark IC50 values in MKN-45 cells, the following protocols utilize self-validating controls.

A. Cell Viability Assay (IC50 Determination)
  • Assay Type: ATP-based luminescence (e.g., CellTiter-Glo) or Tetrazolium reduction (MTS/MTT).

  • Cell Line: MKN-45 (JCRB0254 or equivalent). Note: Ensure cells are in log-phase growth.

Workflow Steps:

  • Seeding: Plate MKN-45 cells at 3,000–5,000 cells/well in 96-well plates. Allow attachment for 24 hours.

  • Preparation: Dissolve EMD-1204831 in DMSO to create a 10 mM stock.

  • Treatment: Prepare a 9-point serial dilution (1:3 or 1:5) starting from 1 µM down to 0.1 nM . Ensure final DMSO concentration is <0.5%.

  • Incubation: Incubate cells for 72 hours at 37°C, 5% CO2.

  • Readout: Add detection reagent, incubate for 10-30 mins, and read absorbance/luminescence.

  • Analysis: Fit data to a 4-parameter logistic (4PL) non-linear regression model to calculate IC50.

B. Western Blot Validation (Target Engagement)
  • Objective: Confirm inhibition of MET autophosphorylation (Y1234/1235).

  • Treatment: Treat cells with EMD-1204831 (0, 1, 10, 100 nM) for 1–2 hours .

  • Lysis: Use RIPA buffer supplemented with phosphatase inhibitors (Orthovanadate/Fluoride).

  • Antibodies:

    • Primary: Anti-p-MET (Tyr1234/1235) [Cell Signaling #3077 or equivalent].

    • Control: Anti-Total MET and Anti-β-Actin.

Diagram 2: IC50 Determination Workflow

IC50_Workflow Step1 1. Cell Seeding MKN-45 (3k/well) Step2 2. Drug Dilution 9-point Series Step1->Step2 Step3 3. Treatment 72h Incubation Step2->Step3 Step4 4. Detection MTS / ATP Assay Step3->Step4 Step5 5. Analysis Non-linear Regression Step4->Step5

Caption: Step-by-step experimental workflow for determining IC50 values in MKN-45 cells.

References
  • Bladt, F., et al. (2013). "EMD 1214063 and EMD 1204831 Constitute a New Class of Potent and Highly Selective c-Met Inhibitors."[2] Clinical Cancer Research, 19(11), 2941–2951.[3]

  • Albers, J., et al. (2023). "The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations." Molecular Cancer Therapeutics, 22(7).

  • Wolf, J., et al. (2020). "Capmatinib in MET Exon 14-Mutated or MET-Amplified Non-Small-Cell Lung Cancer." The New England Journal of Medicine, 383, 944-957.

  • Lennerz, J.K., et al. (2011). "MET Activation as a Mechanism of Resistance to EGFR Tyrosine Kinase Inhibitors in EGFR-Mutant Non-Small Cell Lung Cancer." Journal of Clinical Oncology.

  • Recondo, G., et al. (2020). "Diverse Resistance Mechanisms to the MET Inhibitor Capmatinib in MET-Exon 14 Skipping Non-Small Cell Lung Cancer." Clinical Cancer Research.

Sources

Validation

A Comparative Guide to the Pharmacokinetics of MET Inhibitors: EMD 1214063 (Tepotinib)

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of the pharmacokinetic profiles of two selective MET tyrosine kinase inhibitors: EMD 1214063, n...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacokinetic profiles of two selective MET tyrosine kinase inhibitors: EMD 1214063, now known as Tepotinib, and its related compound EMD 1204831. While both originated from the same research program and potently inhibit the c-Met receptor, Tepotinib (EMD 1214063) has progressed to clinical approval and is the focus of this in-depth analysis.[1][2][3][4][5][6][7][8] EMD 1204831, while a potent and selective inhibitor, is less characterized in publicly available literature; therefore, this guide will center on the extensive data available for Tepotinib.

The mesenchymal-epithelial transition (MET) receptor tyrosine kinase is a critical oncogenic driver in various cancers, most notably in non-small cell lung cancer (NSCLC) with MET exon 14 skipping alterations.[9][10] The clinical efficacy of targeted inhibitors like Tepotinib is intrinsically linked to their pharmacokinetic (PK) properties, which govern drug exposure at the tumor site and ultimately determine the balance between therapeutic benefit and potential toxicity. Understanding these properties is paramount for optimizing dosing strategies and predicting clinical outcomes.

Tepotinib (EMD 1214063): A Detailed Pharmacokinetic Profile

Tepotinib is a potent, selective, and orally available small-molecule inhibitor of the MET receptor.[8][9][11] Its development and subsequent approval represent a significant advancement for patients with MET-driven cancers.[11] The following sections dissect its journey through the body, from absorption to excretion.

Following oral administration, Tepotinib is well-absorbed, with a high absolute bioavailability of approximately 72% when taken with food.[1][9][12][13] Food, particularly a high-fat meal, significantly enhances its absorption, increasing the area under the curve (AUC) by about 1.6-fold and the maximum plasma concentration (Cmax) by 2-fold.[1][14][15] This positive food effect underscores the clinical recommendation to administer Tepotinib with a meal to ensure optimal exposure.

Peak plasma concentrations are typically reached at a median of 8 hours (Tmax) after dosing.[1][9][12][14] Once in circulation, Tepotinib is extensively bound to plasma proteins (>98%).[14][15][16] It also demonstrates a large apparent volume of distribution (Vz/F) of 1,038 L, indicating significant distribution into tissues from the bloodstream.[12] Notably, preclinical studies and clinical observations have confirmed that Tepotinib can cross the blood-brain barrier, showing activity against brain metastases.[14][17]

Tepotinib is cleared from the body primarily through hepatic mechanisms.[9] It is metabolized by multiple pathways, with cytochrome P450 (CYP) enzymes CYP3A4 and CYP2C8 playing the primary roles.[12][14][18] Despite this, no single metabolic pathway is dominant, with none accounting for more than 25% of the administered dose.[9][16]

The major circulating metabolite identified is MSC2571109A (also referred to as M506), which accounts for a significant portion of the total radioactivity in plasma but is considered to have a negligible contribution to the drug's overall efficacy.[9][11][14]

The elimination of Tepotinib is characterized by a long terminal half-life of approximately 32 hours, which supports a convenient once-daily dosing schedule.[9][12][14][15][18][19] Excretion occurs predominantly through the feces (around 85%), with a smaller fraction eliminated in the urine (about 13.6%).[12][14] A substantial portion of the drug is excreted unchanged in the feces (45%), indicating that biliary clearance of the parent drug is a major elimination route.[9][12][14]

Quantitative Pharmacokinetic Parameters

For ease of comparison and reference, the key human pharmacokinetic parameters for Tepotinib are summarized below.

ParameterValueSupporting Notes
Absolute Bioavailability (F) ~72% (fed state)[1][9][12][13]High oral bioavailability, enhanced by food.
Time to Max. Concentration (Tmax) ~8 hours[1][9][12][14]Median time to reach peak plasma levels.
Elimination Half-Life (t½) ~32 hours[9][12][14][15][18][19]Supports once-daily dosing.
Apparent Clearance (CL/F) ~20.4 - 23.8 L/h[9][12][18]Moderate clearance rate.
Volume of Distribution (Vz/F) ~1,038 L[12]Extensive tissue distribution.
Plasma Protein Binding >98%[14][15][16]Highly bound to plasma proteins.
Primary Metabolism CYP3A4 and CYP2C8[12][14][18]Multiple minor metabolic pathways.
Primary Excretion Route Feces (~85%)[12][14]Significant portion excreted as unchanged drug.
Experimental Methodologies: A Glimpse into PK Analysis

The characterization of a drug's pharmacokinetic profile relies on a series of robust and validated experimental workflows. Below are representative protocols for preclinical and clinical PK studies.

  • Objective: To determine key PK parameters (Cmax, Tmax, AUC, t½) of a test compound (e.g., Tepotinib) in a rodent model (e.g., mice or rats) following oral administration.

  • Methodology:

    • Animal Acclimation: Healthy, male Sprague-Dawley rats (n=3-5 per time point) are acclimated for at least one week with free access to food and water.

    • Dosing Formulation: The compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) to ensure stability and uniform suspension.

    • Administration: Animals are fasted overnight prior to dosing. The compound is administered via oral gavage at a specific dose (e.g., 10 mg/kg).

    • Blood Sampling: Serial blood samples (~0.2 mL) are collected from the tail vein or via cardiac puncture at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).

    • Plasma Preparation: Blood samples are immediately centrifuged (e.g., 4000 rpm for 10 minutes at 4°C) to separate plasma. The plasma is transferred to clean tubes and stored at -80°C until analysis.

    • Bioanalysis: Plasma concentrations of the drug are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[9] This technique provides the necessary sensitivity and selectivity to measure drug levels accurately.

    • Data Analysis: The resulting plasma concentration-time data are analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters.

  • Causality and Rationale: The choice of serial sampling allows for the construction of a complete concentration-time curve for each animal, providing robust data. LC-MS/MS is the gold standard for bioanalysis due to its high specificity and sensitivity, ensuring accurate quantification even at low concentrations.

Preclinical_PK_Workflow cluster_animal_phase In-Life Phase cluster_lab_phase Bioanalytical Phase cluster_data_phase Data Analysis Phase Dosing Oral Dosing (e.g., 10 mg/kg) Sampling Serial Blood Sampling (0-48h) Dosing->Sampling Time Processing Plasma Separation (Centrifugation) Sampling->Processing Analysis LC-MS/MS Quantification Processing->Analysis PK_Calc PK Parameter Calculation (NCA) Analysis->PK_Calc

Caption: A typical workflow for a preclinical pharmacokinetic study.

Context: The MET Signaling Pathway

To appreciate the significance of Tepotinib's pharmacokinetics, it is crucial to understand its molecular target. Tepotinib inhibits the MET receptor, thereby blocking downstream signaling cascades that drive tumor growth and survival.

MET_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_outcome Cellular Outcomes HGF HGF (Ligand) MET MET Receptor HGF->MET Binds & Activates PI3K PI3K/AKT Pathway MET->PI3K RAS RAS/MAPK Pathway MET->RAS Survival Survival PI3K->Survival Proliferation Proliferation RAS->Proliferation Invasion Invasion RAS->Invasion Tepotinib Tepotinib Tepotinib->MET Inhibits

Caption: Simplified MET signaling pathway and the point of inhibition by Tepotinib.

Conclusion

Tepotinib (EMD 1214063) exhibits a favorable pharmacokinetic profile that is well-suited for its clinical application as a once-daily oral therapy for MET-driven cancers. Its high bioavailability, long half-life, and predictable clearance contribute to sustained target inhibition and clinical efficacy.[11][19] The lack of a single dominant metabolic pathway suggests a lower risk of certain drug-drug interactions.[9] The comprehensive characterization of its ADME properties through rigorous experimental protocols has been fundamental to its successful development and provides a strong foundation for its use in clinical practice.

References

  • Falchook, G. S., et al. (2020). First-in-man phase I trial of the selective MET inhibitor tepotinib in patients with advanced solid tumors. Clinical Cancer Research. [Link]

  • Paik, P. K., et al. (2020). Tepotinib in Non–Small-Cell Lung Cancer with MET Exon 14 Skipping Mutations. New England Journal of Medicine. [Link]

  • U.S. Food and Drug Administration. (2021). TEPMETKO (tepotinib) Prescribing Information. [Link]

  • European Medicines Agency. (2022). Tepmetko (tepotinib) Summary of Product Characteristics. [Link]

  • Bladt, F., et al. (2013). EMD 1214063 and EMD 1204831 Constitute a New Class of Potent and Highly Selective c-Met Inhibitors. Clinical Cancer Research. [Link]

  • Leal, T., et al. (2022). Population pharmacokinetic analysis of tepotinib, an oral MET kinase inhibitor, including data from the VISION study. Cancer Chemotherapy and Pharmacology. [Link]

Sources

Comparative

Confirming EMD-1204831 Specificity: A Comparative Guide to Kinase Panel Screening

Introduction: The Precision Challenge in MET Inhibition In the landscape of receptor tyrosine kinase (RTK) inhibition, the mesenchymal-epithelial transition factor (c-MET ) presents a distinct pharmacological challenge....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Precision Challenge in MET Inhibition

In the landscape of receptor tyrosine kinase (RTK) inhibition, the mesenchymal-epithelial transition factor (c-MET ) presents a distinct pharmacological challenge. While aberrant c-MET activation drives oncogenesis in gastric, lung, and hepatocellular carcinomas, many "first-generation" MET inhibitors (e.g., Crizotinib, Cabozantinib) are multi-targeted Type Ia or Type II inhibitors with significant off-target liabilities (ALK, ROS1, VEGFR2).

EMD-1204831 represents a highly specialized class of Type Ib ATP-competitive inhibitors. Unlike its multi-kinase predecessors, it was engineered for extreme selectivity, binding the c-MET kinase domain in a unique U-shaped conformation that avoids the "gatekeeper" residues common to other kinases.

For researchers validating c-MET as a primary driver in a phenotypic screen, confirming specificity is not a formality—it is the control variable. If your inhibitor also blocks VEGFR2 (angiogenesis) or ALK (proliferation), your phenotypic data is confounded. This guide details how to rigorously validate EMD-1204831 specificity using high-throughput kinase panel screening.

Mechanistic Basis of Selectivity

To understand why we screen specific panels, we must understand the binding mode.

  • Type Ia Inhibitors (e.g., Crizotinib): Bind the active conformation ("DFG-in"). The ATP pocket in this state is highly conserved across the kinome, leading to broad off-target activity (ALK, ROS1).

  • Type Ib Inhibitors (e.g., EMD-1204831, Tepotinib): Bind the inactive conformation ("DFG-in" but with a distinct activation loop placement) utilizing a specific π-stacking interaction with Tyr1230. This conformation is unique to c-MET, resulting in >1,000-fold selectivity against the majority of the human kinome.

Visualization: c-MET Signaling & Inhibition Nodes

The following diagram illustrates the c-MET signaling cascade and the precise intervention point of EMD-1204831 compared to multi-target alternatives.

MET_Signaling HGF HGF (Ligand) MET c-MET Receptor (RTK) HGF->MET Activation GAB1 GAB1 MET->GAB1 Phosphorylation EMD EMD-1204831 (Type Ib: Highly Selective) EMD->MET  IC50 ~9nM Criz Crizotinib (Type Ia: Multi-target) Criz->MET ALK ALK/ROS1 (Off-Target) Criz->ALK  Potent Inhibition VEGFR VEGFR2 (Off-Target) Criz->VEGFR RAS RAS GAB1->RAS PI3K PI3K GAB1->PI3K MAPK MAPK/ERK (Proliferation) RAS->MAPK AKT AKT (Survival) PI3K->AKT

Caption: EMD-1204831 selectively targets c-MET without cross-reacting with ALK or VEGFR pathways, unlike Crizotinib.

Comparative Performance Analysis

When selecting a tool compound, EMD-1204831 should be chosen when exclusive MET inhibition is required. Below is a comparison against standard alternatives.

FeatureEMD-1204831 Tepotinib (EMD-1214063) Crizotinib Cabozantinib
Primary Target c-METc-METc-MET, ALK, ROS1c-MET, VEGFR2, RET
Binding Mode Type Ib (Selective)Type Ib (Selective)Type Ia (Multi-kinase)Type II (Multi-kinase)
c-MET IC50 (Cell-free) ~9 nM ~3-4 nM~8 nM~1.3 nM
Selectivity Profile >1000-fold vs 242 kinases>200-fold vs 242 kinasesHits ALK/ROS1 <20 nMHits VEGFR2/RET <5 nM
Primary Utility Specific Validation Tool Clinical TherapeuticBroad Spectrum ControlAnti-angiogenic/MET
Key Off-Targets Minimal (IRAK4 at high conc)Minimal (IRAK4, TrkA)ALK, ROS1, RON VEGFR2, KIT, FLT3

Experimental Insight: While Cabozantinib is a more potent MET inhibitor (lower IC50), it is a poor probe for MET biology because it simultaneously blocks angiogenesis (VEGFR2). EMD-1204831 allows you to attribute phenotypic changes solely to MET blockade.

Protocol: Kinase Panel Screening for Specificity

To confirm the specificity of EMD-1204831 in your specific cellular context, a "Gold Standard" radiometric or fluorescence-based panel screen is required.

A. Panel Selection Strategy

Do not screen random kinases. Your panel must include:

  • The Target: c-MET (Wild Type and relevant mutants like D1228H if studying resistance).

  • Structural Homologs: RON (MST1R) – the closest structural relative to MET.

  • Common Off-Targets: ALK, ROS1, AXL, VEGFR2 (KDR), and IRAK4.

B. Step-by-Step Screening Workflow (Radiometric HotSpot™ Assay)

Rationale: Radiometric assays are preferred over binding assays (e.g., KINOMEscan) for validation because they measure functional enzymatic inhibition, not just affinity.

  • Compound Preparation:

    • Dissolve EMD-1204831 in 100% DMSO to 10 mM stock.

    • Prepare serial dilutions (3-fold) starting at 10 µM down to 0.5 nM.

  • Reaction Assembly:

    • Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT.

    • Substrate: Poly(Glu, Tyr) 4:1 (0.2 mg/mL).

    • ATP: Add ATP at

      
       apparent for each specific kinase (crucial for Type Ib inhibitors to ensure fair competition).
      
  • Incubation:

    • Incubate Kinase + Substrate + Compound for 20 mins at Room Temp.

    • Initiate reaction with

      
      P-ATP.[1] Incubate 2 hours.
      
  • Detection:

    • Spot reaction onto P81 ion-exchange filter paper.

    • Wash with 0.75% phosphoric acid (removes unbound ATP).

    • Measure radioactivity via scintillation counting.

  • Data Analysis:

    • Calculate % Enzyme Activity relative to DMSO control.

    • Fit curves using non-linear regression (Sigmoidal Dose-Response) to derive IC50.

Visualization: Screening Workflow Logic

Screening_Workflow Start Start: EMD-1204831 Validation Panel Select Kinase Panel (MET + 240+ Off-targets) Start->Panel Assay Run Radiometric Assay (10µM & 1µM single point) Panel->Assay Decision Inhibition > 50%? Assay->Decision Hit Hit Validation (10-pt Dose Response) Decision->Hit Yes Clean Specific (No Action) Decision->Clean No Calc Calculate Selectivity Score (S-score) Hit->Calc Clean->Calc

Caption: Logic flow for determining kinase selectivity profile. Hits >50% inhibition trigger full IC50 determination.[2][3]

Critical Quality Control: The "Self-Validating" System

To ensure your data is trustworthy (E-E-A-T), you must include internal controls that validate the assay performance itself.

  • The Positive Control: Include Staurosporine in every plate. It is a pan-kinase inhibitor.[3] If Staurosporine fails to inhibit, the kinase enzyme is inactive or degraded.

  • The Negative Control: DMSO only (0% inhibition).

  • The Specificity Control: Include Crizotinib alongside EMD-1204831.

    • Expected Result: Crizotinib inhibits MET, ALK, and ROS1.

    • Expected Result: EMD-1204831 inhibits MET only.[4]

    • If EMD-1204831 inhibits ALK: Your compound has degraded or precipitated (non-specific aggregation).

References

  • Bladt, F., et al. (2013). "EMD 1214063 and EMD 1204831 constitute a new class of potent and highly selective c-Met inhibitors."[3][5][6][7][8][9] Clinical Cancer Research, 19(11), 2941-2951.[2][3][7][8][10]

  • Davis, M. I., et al. (2011). "Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity." Nature Biotechnology, 29(11), 1046-1051.

  • Karaman, M. W., et al. (2008). "A quantitative analysis of kinase inhibitor selectivity." Nature Biotechnology, 26(1), 127-132.

  • InvivoChem. "EMD 1204831 Product Datasheet."

Sources

Validation

Comparative Guide: Western Blot Markers for Validating EMD-1204831 Activity

Executive Summary EMD-1204831 is a highly potent, ATP-competitive small-molecule inhibitor of the c-Met (HGFR) receptor tyrosine kinase. Unlike multi-kinase inhibitors such as Crizotinib, EMD-1204831 exhibits exceptional...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

EMD-1204831 is a highly potent, ATP-competitive small-molecule inhibitor of the c-Met (HGFR) receptor tyrosine kinase. Unlike multi-kinase inhibitors such as Crizotinib, EMD-1204831 exhibits exceptional selectivity for c-Met (>200-fold over other kinases like IRAK4, Axl, or TrkA).[1]

This guide details the specific Western blot markers required to validate EMD-1204831 activity. Successful validation requires a dual-layer approach: confirming the blockade of proximal receptor phosphorylation (Target Engagement) and demonstrating the collapse of downstream effector signaling (Functional Efficacy).

Mechanism of Action & Signaling Pathway

To validate EMD-1204831, one must understand that it binds to the ATP-binding pocket of the intracellular kinase domain of c-Met. This prevents the autophosphorylation required to recruit downstream adaptors like GAB1 and Grb2.

Pathway Visualization

The following diagram illustrates the c-Met signaling cascade and the specific blockade point of EMD-1204831.

MetSignaling HGF HGF (Ligand) MET c-Met Receptor (RTK) HGF->MET Binding & Dimerization pMET_K p-Met (Tyr1234/1235) (Kinase Domain) MET->pMET_K Autophosphorylation EMD EMD-1204831 (Inhibitor) EMD->MET Blocks ATP Pocket pMET_D p-Met (Tyr1349) (Docking Site) pMET_K->pMET_D Activation GAB1 GAB1 / Grb2 pMET_D->GAB1 Recruitment PI3K PI3K / AKT Pathway GAB1->PI3K MAPK RAS / ERK Pathway GAB1->MAPK Response Cell Proliferation Migration / Invasion PI3K->Response MAPK->Response

Caption: EMD-1204831 blocks ATP binding, preventing Tyr1234/1235 phosphorylation and downstream PI3K/MAPK signaling.

Primary Validation Markers (Target Engagement)

The most critical evidence of EMD-1204831 activity is the reduction of phosphorylation at the c-Met kinase domain regulatory loop.

MarkerPhosphorylation SiteBiological SignificanceExpected Result (with EMD-1204831)
Phospho-Met (Kinase) Tyr1234 / Tyr1235 CRITICAL. These residues are located in the activation loop. Their phosphorylation is required for kinase catalytic activity.[2]Strong Decrease / Ablation. This is the primary readout for IC50 determination.
Phospho-Met (Docking) Tyr1349Located in the C-terminal tail; creates the multisubstrate docking site for GAB1.Decrease. Secondary to kinase domain inhibition.
Total c-Met N/ALoading control for the target protein.No Change. (Unless treatment duration >24h leads to degradation).

Expert Insight: Do not rely solely on Tyr1349. While biologically relevant, Tyr1234/1235 is the direct readout of the kinase domain's enzymatic state, which EMD-1204831 targets.

Downstream Efficacy Markers (Functional Readout)

Inhibition of the receptor is only meaningful if it collapses the oncogenic signaling network. You must validate the following downstream nodes.

PathwayMarkerSiteRelevance
PI3K / AKT p-AKT Ser473Major survival signal. c-Met is a potent activator of PI3K via GAB1. Loss of p-AKT confirms blockade of survival signaling.
MAPK p-ERK1/2 Thr202/Tyr204Driver of proliferation. Often less sensitive than AKT in some c-Met driven models, but essential for full validation.
S6 Kinase p-S6Ser235/236Downstream of mTOR/AKT; indicates impact on protein synthesis and cell growth.

Comparative Analysis: EMD-1204831 vs. Alternatives

When publishing data, reviewers often ask why a specific inhibitor was used. EMD-1204831 is preferred for mechanistic specificity over broad-spectrum alternatives.

FeatureEMD-1204831 Crizotinib Tepotinib (EMD-1214063)
Primary Target c-Met (Highly Selective) c-Met, ALK, ROS1c-Met (Highly Selective)
Selectivity Profile >200-fold vs. 242 kinasesLow (Hits multiple RTKs)>200-fold vs. 242 kinases
Mechanism Type I (ATP Competitive)Type I (ATP Competitive)Type I (ATP Competitive)
Experimental Utility Best for proving c-Met specific dependence in complex models.Clinical standard, but "dirty" (confounds results if ALK/ROS1 are present).Clinical successor to 1204831; longer half-life, similar selectivity.
IC50 (Cellular) ~9 nM~8 nM~3 nM

Optimized Experimental Protocol

Phosphoproteins are labile. The following protocol minimizes phosphatase activity and ensures epitope preservation.

Workflow Diagram

WB_Protocol Treat 1. Treatment (Serum Starve -> Drug -> HGF) Lysis 2. Lysis (Cold RIPA + Na3VO4 + NaF) Treat->Lysis Immediate Ice PAGE 3. SDS-PAGE (Keep Cold) Lysis->PAGE Clarify Transfer 4. Transfer (PVDF Membrane) PAGE->Transfer Block 5. Blocking (5% BSA - NOT MILK) Transfer->Block Preserve p-Tyr Detect 6. Detection (ECL) Block->Detect Ab Incubation

Caption: Optimized workflow emphasizing phosphatase inhibition and BSA blocking for phosphoproteins.

Step-by-Step Methodology
  • Cell Culture & Starvation:

    • Seed cells (e.g., EBC-1 or A549) to 70-80% confluence.

    • Crucial: Serum starve (0.1% FBS) for 16-24 hours prior to treatment to reduce basal background phosphorylation.

  • Drug Treatment:

    • Pre-treat with EMD-1204831 (Dose range: 1 nM – 100 nM) for 1 hour.

    • Stimulate with HGF (50-100 ng/mL) for 10-15 minutes (if using a ligand-dependent model like A549). Note: EBC-1 cells are MET-amplified and do not require HGF.

  • Lysis (The "Cold" Chain):

    • Wash cells with ice-cold PBS containing 1mM Na3VO4 (Sodium Orthovanadate).

    • Lyse immediately on ice using RIPA buffer supplemented with:

      • Protease Inhibitor Cocktail.

      • Phosphatase Inhibitors: 1 mM Na3VO4 + 10 mM NaF + 10 mM Beta-glycerophosphate.

  • Blocking & Antibody Incubation:

    • Block: Use 5% BSA (Bovine Serum Albumin) in TBST for 1 hour.

    • Warning: Do NOT use Non-Fat Dry Milk for phospho-Met antibodies. Casein in milk can interfere with phosphotyrosine detection.

    • Primary Antibody: Incubate anti-p-Met (Tyr1234/1235) at 1:1000 dilution overnight at 4°C.

Troubleshooting & Optimization

  • Weak Signal: c-Met is a large protein (145 kDa precursor, 170 kDa mature). Ensure transfer time is sufficient (e.g., wet transfer 90 mins at 100V or overnight at 30V).

  • High Background: If using p-Tyr antibodies, ensure the secondary antibody is not cross-reacting with the blocking agent. Switch to BSA if using milk.

  • Biphasic Response: At very high doses (>10 µM), some kinase inhibitors can precipitate or cause off-target stress responses. Stick to the relevant physiological range (1-100 nM) for EMD-1204831.

References

  • Bladt, F., et al. (2013). "EMD 1214063 and EMD 1204831 constitute a new class of potent and highly selective c-Met inhibitors."[3][4] Clinical Cancer Research, 19(11), 2941-2951.[4]

  • Merck KGaA / MilliporeSigma. "Anti-phospho-c-Met (Tyr1230/1234/1235) Antibody Product Information."

  • Cell Signaling Technology. "Phospho-Met (Tyr1234/1235) Antibody #3077 - Specificity and Protocol."

  • InvivoChem. "EMD 1204831 Product Datasheet and Biological Activity."

Sources

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